N-(2-Fluorobenzoyl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-fluorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDNOKLCLGRXCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336284 | |
| Record name | N-(2-Fluorobenzoyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804431 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1978-64-9 | |
| Record name | N-(2-Fluorobenzoyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(2-Fluorobenzoyl)morpholine from 2-Fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(2-Fluorobenzoyl)morpholine, a compound of interest in medicinal chemistry and drug development. The presence of the morpholine moiety can confer favorable pharmacokinetic properties, such as increased water solubility and metabolic stability, while the fluorine atom on the phenyl ring can modulate the compound's electronic properties, lipophilicity, and metabolic fate.[1] This document details the primary synthetic pathway, experimental protocols, and relevant data to serve as a valuable resource for researchers in the field.
Synthetic Pathway: Acylation of Morpholine
The synthesis of this compound is typically achieved through the acylation of morpholine with 2-fluorobenzoyl chloride. This classic and efficient method for amide bond formation involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride.[1] A non-nucleophilic base, such as triethylamine, is commonly used to neutralize the hydrochloric acid byproduct generated during the reaction.[1]
The overall reaction is illustrated in the following diagram:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a general procedure for the amidation of benzoyl chloride with morpholine and is a reliable method for the synthesis of the target molecule.[1][2]
2.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 |
| Morpholine | C₄H₉NO | 87.12 |
| Triethylamine | C₆H₁₅N | 101.19 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 |
| Water (deionized) | H₂O | 18.02 |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 |
| Brine (saturated NaCl solution) | NaCl | 58.44 |
2.2. Stoichiometry
| Reactant/Reagent | Molar Equivalents |
| 2-Fluorobenzoyl chloride | 1.0 |
| Morpholine | 1.1 |
| Triethylamine | 1.2 |
2.3. Procedure
-
To a stirred solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (20 mL per 10 mmol of 2-fluorobenzoyl chloride) at ambient temperature, carefully add 2-fluorobenzoyl chloride (1.0 eq) dropwise. The addition should be slow enough to minimize any significant increase in temperature.[1][2]
-
Stir the reaction mixture at ambient temperature for 1-2 hours after the addition is complete.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water (20 mL).[1][2]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).[1][2]
-
Combine the organic extracts and wash sequentially with deionized water (4 x 15 mL) and then with brine.[1][2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1][2]
2.4. Purification
The crude this compound can be purified by one of the following methods:
-
Flash Column Chromatography: Purify the crude product on silica gel. A suitable eluent system, determined by TLC, can be a mixture of ethyl acetate and hexanes. To prevent peak tailing due to the basic nature of the morpholine nitrogen, it is advisable to add 0.5-1% triethylamine to the eluent.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Expected Yield and Characterization
While a specific yield for the synthesis of this compound is not explicitly reported in the referenced literature, the analogous reaction of benzoyl chloride with morpholine proceeds with a high yield of 95%.[2] Therefore, a comparable high yield can be expected for this synthesis.
3.1. Characterization Data of a Closely Related Analogue
The following table provides characterization data for the non-fluorinated analogue, N-benzoyl morpholine, which can serve as a reference for the characterization of this compound.[2] It is anticipated that the spectral data for the 2-fluoro derivative will show characteristic signals for the fluorinated phenyl ring.[1]
| Analysis | Data for N-Benzoylmorpholine |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.21-7.40 (m, 5H, ArH), 3.50 (br s, 6H, CH₂), 3.29 (br s, 2H, CH₂) |
| ¹³C NMR (75.5 MHz, CDCl₃) | δ 169.8 (C=O), 134.7 (Ar-Cq), 129.3 (Ar-CH), 128.0 (Ar-CH), 126.5 (Ar-CH), 76.6 (CH₂), 74.0 (CH₂), 66.3 (CH₂) |
| MS (ESI) | m/z 191.0 (M+H)⁺ |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 2-fluorobenzoyl chloride is a straightforward and high-yielding acylation reaction. The provided experimental protocol, based on established methods, offers a reliable procedure for the preparation of this compound. This technical guide serves as a practical resource for researchers engaged in the synthesis of morpholine-containing molecules for applications in drug discovery and development.
References
A Technical Guide to the Amide Coupling Synthesis of N-(2-Fluorobenzoyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for N-(2-Fluorobenzoyl)morpholine, a molecule of interest in medicinal chemistry. The morpholine moiety is a prevalent scaffold in bioactive compounds, known to enhance pharmacokinetic properties like aqueous solubility and metabolic stability.[1] The addition of a fluorine atom to the benzoyl group can further modulate the molecule's electronic properties, lipophilicity, and metabolic fate.[1] This document details two core synthetic strategies: the acylation of morpholine with 2-fluorobenzoyl chloride and the amide coupling of 2-fluorobenzoic acid with morpholine, complete with experimental protocols and comparative data.
Synthetic Pathways
Two principal and reliable methods for the synthesis of this compound are predominantly utilized:
-
Pathway 1: Acylation of Morpholine with 2-Fluorobenzoyl Chloride : This classic and efficient method involves the nucleophilic attack of morpholine's secondary amine on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. A non-nucleophilic base, such as triethylamine, is typically employed to neutralize the hydrochloric acid byproduct.[1] This route is often favored for its simplicity and high yields.[1]
-
Pathway 2: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine : This pathway facilitates the direct coupling of a carboxylic acid with an amine using a coupling agent. Reagents like dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine.[1]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize common conditions for the amide bond formation between 2-fluorobenzoic acid and morpholine, drawing comparisons from related reactions. Yields are illustrative and may vary based on experimental scale and execution.
Table 1: Comparison of Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Additive(s) | Typical Solvent(s) | General Reaction Time | Key Characteristics |
| DCC (Dicyclohexylcarbodiimide) | DMAP (catalytic) | Dichloromethane (DCM) | 12-24 hours | Forms insoluble dicyclohexylurea (DCU) byproduct, which is removed by filtration.[1] |
| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | HOBt (1-Hydroxybenzotriazole) | DCM or DMF | 8-16 hours | Water-soluble carbodiimide; byproduct is also water-soluble, facilitating workup. HOBt improves efficiency and reduces side reactions.[2][3] |
| HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) | DIPEA (N,N-Diisopropylethylamine) | DMF | 2-16 hours | Highly efficient, leading to faster reactions and often higher yields with minimal side reactions.[2] Considered more reactive than HBTU.[2] |
| PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) | Base (e.g., DIPEA) | DMF, DCM | Varies | Offers high coupling efficiency with a low risk of racemization.[2] |
| Isobutyl chloroformate (IBCF) | N-Methylmorpholine (NMM) | THF, DCM | Varies | Forms a mixed anhydride with the carboxylic acid, which then reacts with the amine.[2] |
Experimental Protocols
Protocol 1: Acylation of Morpholine with 2-Fluorobenzoyl Chloride
This protocol is adapted from a general procedure for the amidation of benzoyl chloride with morpholine.[1]
Materials:
-
2-Fluorobenzoyl chloride (1.0 equivalent)
-
Morpholine (2.0 equivalents)[4]
-
Triethylamine (1.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
1M HCl
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve morpholine (2.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 2-fluorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Amide Coupling using DCC
This protocol outlines a general procedure using a carbodiimide coupling agent.[1]
Materials:
-
2-Fluorobenzoic acid (1.0 equivalent)
-
Morpholine (1.1 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
1M HCl
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 2-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Add morpholine (1.1 eq) and a catalytic amount of DMAP to the solution.[1]
-
Cool the mixture to 0 °C in an ice bath.[1]
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.[1]
-
Filter off the DCU and wash the solid with a small amount of cold dichloromethane.[1]
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: Amide Coupling using EDC/HOBt
This protocol is adapted from a general procedure for amide bond formation.[2][3]
Materials:
-
3-Fluorobenzoic acid (1.0 equivalent)
-
Morpholine (1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a clean, dry round-bottom flask, add 3-fluorobenzoic acid (1.0 eq), HOBt (1.2 eq), and morpholine (1.2 eq).[2]
-
Dissolve the mixture in anhydrous DCM or DMF.[2]
-
Cool the flask to 0 °C in an ice bath.[2]
-
Add Triethylamine (TEA) or DIPEA (2.5 eq).[2]
-
Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.[2]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours, monitoring progress by TLC or LC-MS.[2]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Acylation of Morpholine with 2-Fluorobenzoyl Chloride.
Caption: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine.
References
An In-depth Technical Guide to the Spectroscopic Characterization of N-(2-Fluorobenzoyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Fluorobenzoyl)morpholine is a compound of interest in medicinal chemistry and drug development due to the established bioactivity of both the morpholine and fluorobenzoyl moieties. The morpholine ring is a common scaffold in pharmaceuticals, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. The 2-fluoro substitution on the benzoyl group can significantly influence the molecule's electronic properties, binding interactions, and metabolic pathways. Accurate spectroscopic characterization is paramount for confirming the identity and purity of synthesized this compound. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted and comparative spectroscopic data for this compound. The predictions are based on the analysis of spectroscopic data for structurally similar compounds, including N-substituted morpholines and various fluorinated benzoyl derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the morpholine and the 2-fluorobenzoyl protons. The morpholine protons typically appear as two multiplets due to the chair conformation of the ring, with protons adjacent to the oxygen being more deshielded than those adjacent to the nitrogen. The aromatic protons will exhibit splitting patterns influenced by both the carbonyl group and the fluorine atom.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Morpholine H (O-CH₂) | 3.6 - 3.8 | m | Protons closer to the deshielding oxygen atom. |
| Morpholine H (N-CH₂) | 3.4 - 3.7 | m | Broad signals may be observed due to restricted rotation around the amide bond. |
| Aromatic H (Ar-H) | 7.1 - 7.6 | m | Complex multiplet due to fluorine-proton and proton-proton coupling. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework. The carbonyl carbon is expected to be the most downfield signal. The carbons of the morpholine ring will appear in the aliphatic region, while the aromatic carbons will be in the typical downfield region, with their chemical shifts influenced by the fluorine substituent.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | 165 - 170 | |
| Aromatic C (C-F) | 158 - 162 (d, ¹JCF ≈ 250 Hz) | Large one-bond coupling with fluorine. |
| Aromatic C | 115 - 135 | Multiple signals with smaller C-F couplings expected. |
| Morpholine C (O-CH₂) | 66 - 68 | |
| Morpholine C (N-CH₂) | 42 - 48 | May show two distinct signals due to slow rotation around the amide bond. |
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups. The most prominent absorption band is expected to be the carbonyl (C=O) stretch of the amide.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch (Amide) | 1630 - 1680 | Strong |
| C-F Stretch | 1200 - 1250 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-O-C Stretch (Ether) | 1070 - 1150 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural elucidation.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 209.08 | Molecular ion peak. |
| [M - C₄H₈NO]⁺ | 123.01 | Fragmentation corresponding to the 2-fluorobenzoyl cation. |
| [C₇H₄FO]⁺ | 123.02 | A common fragment for fluorobenzoyl compounds. |
| [C₄H₈NO]⁺ | 86.06 | Fragment corresponding to the morpholinyl cation. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Chemical shifts are referenced to the solvent peak.
IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Mass Spectrometry
-
Instrumentation: A mass spectrometer, for example, with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Sample Preparation: For EI, introduce a small amount of the sample directly or via a GC inlet. For ESI, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Workflow for Spectroscopic Analysis
The logical flow for the characterization of this compound using the described spectroscopic techniques is illustrated below.
Sourcing and Purity of N-(2-Fluorobenzoyl)morpholine Starting Materials: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sourcing and purity considerations for the starting materials required for the synthesis of N-(2-Fluorobenzoyl)morpholine. While a detailed Certificate of Analysis with validated analytical methods for the final compound is not publicly available, this document consolidates available data on its precursors—2-Fluorobenzoyl chloride, Morpholine, and 2-Fluorobenzoic acid—and outlines established methodologies for synthesis and quality control analysis based on analogous compounds.
Sourcing and Purity of Starting Materials
The successful synthesis of this compound with high purity is critically dependent on the quality of the starting materials. This section details major commercial suppliers and their typical purity specifications for the key precursors.
2-Fluorobenzoyl Chloride
2-Fluorobenzoyl chloride is a key acylating agent in one of the primary synthetic routes. It is commercially available from various suppliers with typical purities exceeding 98%.
| Supplier | Catalog Number | Purity Specification |
| Sigma-Aldrich | 120847 | ≥99% |
| TCI America | F0195 | >98.0% (GC) |
| Chem-Impex | 45348 | ≥98% (GC) |
Morpholine
Morpholine, the amine component in the synthesis, is a widely available and relatively inexpensive starting material. High purity grades are readily accessible.
| Supplier | Catalog Number | Purity Specification |
| Sigma-Aldrich | M8250 | ≥99.0% (ACS reagent) |
| Ottokemi | M 2365 | 99% |
| CDH Fine Chemical | 029272 | ≥99.0% (GC) |
| MAGlobal Trading | - | ≥99% |
2-Fluorobenzoic Acid
As an alternative to 2-fluorobenzoyl chloride, 2-fluorobenzoic acid can be used in a coupling reaction. It is a stable solid and is available in high purity from several chemical suppliers.
| Supplier | Catalog Number | Purity Specification |
| Sigma-Aldrich | 412244 | 97% |
| TCI America | F0035 | >98.0% (Titration) |
| Chem-Impex | 30015 | 98-102% (Assay by titration) |
| SynThink Research Chemicals | SA10604 | High purity with CoA |
Synthetic Pathways for this compound
Two primary and reliable methods for the synthesis of this compound are the acylation of morpholine with 2-fluorobenzoyl chloride and the amide coupling of 2-fluorobenzoic acid with morpholine.[1] The acylation route is often favored for its simplicity and typically high yields.[1]
Figure 1. Synthetic Pathways to this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis and purification of this compound.
Synthesis via Acylation of Morpholine (Pathway 1)
This method involves the reaction of morpholine with 2-fluorobenzoyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[1]
Materials:
-
Morpholine (1.1 equivalents)
-
Triethylamine (1.2 equivalents)
-
2-Fluorobenzoyl chloride (1.0 equivalent)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane, add 2-fluorobenzoyl chloride (1.0 eq) dropwise at ambient temperature.[1]
-
Stir the reaction mixture for 1-2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding deionized water.[1]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with deionized water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[1]
Synthesis via Amide Coupling (Pathway 2)
This pathway utilizes a coupling agent to facilitate the formation of the amide bond between 2-fluorobenzoic acid and morpholine.[1]
Materials:
-
2-Fluorobenzoic acid (1.0 equivalent)
-
Morpholine (1.1 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve 2-fluorobenzoic acid (1.0 eq) and a catalytic amount of DMAP in anhydrous dichloromethane.[1]
-
Add morpholine (1.1 eq) to the solution.[1]
-
Cool the mixture to 0°C in an ice bath.[1]
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.[1]
-
Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.[1]
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[1]
-
Purify the crude product by column chromatography or recrystallization.[1]
Purity Analysis and Quality Control
A robust quality control workflow is essential to ensure the purity and identity of the synthesized this compound. This typically involves a combination of chromatographic and spectroscopic techniques.
Figure 2. Typical Quality Control Workflow for this compound.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the primary technique for determining the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) is a common starting point. UV detection would be suitable for this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed to detect volatile impurities. Due to the relatively low volatility of this compound, derivatization might be necessary to improve its chromatographic properties.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the final product. The ¹H NMR spectrum is expected to show characteristic signals for the morpholine and the 2-fluorobenzoyl moieties. The presence of a single fluorine resonance in the ¹⁹F NMR spectrum would confirm the regiochemistry of the fluorine substitution.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to [M+H]⁺.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide carbonyl stretch (typically around 1650 cm⁻¹) and C-F bond vibrations.
By carefully selecting high-purity starting materials, employing robust synthetic and purification protocols, and implementing a thorough analytical quality control strategy, researchers can confidently produce this compound of the required quality for their research and development needs.
References
An In-depth Technical Guide to the Physicochemical Properties and Solubility of N-(2-Fluorobenzoyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
Due to a lack of experimentally determined data, the following table summarizes the predicted physicochemical properties for N-(2-Fluorobenzoyl)morpholine, offering a baseline for experimental design and computational modeling.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₁₁H₁₂FNO₂ | - |
| Molecular Weight | 209.22 g/mol | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa (most basic) | -1.7 ± 0.4 | ChemSpider |
| logP | 1.56 | ChemSpider |
| Aqueous Solubility | 1.1 g/L | ChemSpider |
Note: The values presented are computationally predicted and have not been experimentally verified. They should be used as estimates for guiding laboratory work.
Synthesis of this compound
Two primary synthetic pathways are commonly employed for the synthesis of this compound. Both methods are robust and utilize readily available starting materials.
Pathway 1: Acylation of Morpholine with 2-Fluorobenzoyl Chloride
This is a classic and efficient method for amide bond formation. The reaction involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. A non-nucleophilic base, such as triethylamine, is typically used to neutralize the hydrochloric acid byproduct.
Pathway 2: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine
This pathway involves the direct coupling of 2-fluorobenzoic acid with morpholine, facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).
Experimental Protocols
The following sections detail generalized, standard laboratory procedures for determining the key physicochemical properties of an organic compound like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is indicative of a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted (the end of the melting range).
-
Repeat the measurement at least twice to ensure reproducibility.
Boiling Point Determination (Micro Method)
For small quantities of a liquid, the micro boiling point method is suitable.
Apparatus:
-
Thiele tube or a beaker with a high-boiling point liquid (e.g., mineral oil)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Rubber band or wire to attach the test tube to the thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
Procedure:
-
Add a few drops of the liquid sample into the small test tube.
-
Place the capillary tube, with its open end downwards, into the test tube containing the liquid.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube or beaker containing the heating liquid, making sure the sample is fully immersed.
-
Gently heat the side arm of the Thiele tube or the beaker.
-
Observe the capillary tube. As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
Solubility Determination
The solubility of a compound in various solvents provides insights into its polarity and potential for formulation.
Apparatus:
-
Small test tubes with stoppers
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Analytical balance
Procedure for Qualitative Solubility:
-
Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.
-
To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Stopper the test tubes and vortex for 1-2 minutes.
-
Visually inspect for the complete dissolution of the solid.
-
Classify the solubility as soluble, partially soluble, or insoluble.
Procedure for Quantitative Aqueous Solubility (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of water in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
pKa Determination
The pKa is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values. Potentiometric titration is a common method for its determination.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent system (e.g., water or a water-cosolvent mixture if the compound has low aqueous solubility).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
If the compound is expected to be basic, titrate with the standardized HCl solution. If acidic, titrate with the standardized NaOH solution.
-
Add the titrant in small, precise increments, recording the pH after each addition.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.
General Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a newly synthesized compound like this compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted physicochemical properties, synthetic methodologies, and essential experimental protocols for the characterization of this compound. While experimental data for this specific compound remains to be published, the information and procedures outlined here offer a robust framework for researchers to undertake its synthesis and detailed characterization. Such studies are crucial for elucidating its potential applications in drug discovery and materials science.
An In-depth Technical Guide to the Characterization of N-(2-Fluorobenzoyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of N-(2-Fluorobenzoyl)morpholine, a synthetic organic compound with the molecular formula C₁₁H₁₂FNO₂. This document details its chemical identity, key physicochemical properties, and the analytical techniques used for its structural elucidation and purity assessment. Detailed experimental protocols for its synthesis are provided, along with expected characterization data based on spectroscopic principles and analysis of analogous structures. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and related molecules in the field of drug discovery and development.
Introduction
This compound, also known as (2-fluorophenyl)(morpholino)methanone, is a member of the benzamide class of compounds. The incorporation of a morpholine ring is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of drug candidates, often enhancing solubility and metabolic stability. The presence of a fluorine atom on the benzoyl moiety can significantly influence the electronic properties, lipophilicity, and metabolic fate of the molecule, making it an interesting scaffold for further functionalization and biological screening. Accurate characterization is paramount to ensure the identity, purity, and reproducibility of the compound in any research and development setting.
Chemical and Physical Properties
A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (2-fluorophenyl)(morpholino)methanone |
| Synonyms | This compound |
| CAS Number | 1978-64-9 |
| Molecular Formula | C₁₁H₁₂FNO₂ |
| Molecular Weight | 209.22 g/mol |
| Appearance | Expected to be a solid at room temperature |
Synthesis of this compound
This compound can be reliably synthesized via two primary pathways: the acylation of morpholine with 2-fluorobenzoyl chloride and the amide coupling of 2-fluorobenzoic acid with morpholine.[1]
Pathway 1: Acylation of Morpholine with 2-Fluorobenzoyl Chloride
This is a classic and efficient method for forming the amide bond. The reaction involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. A non-nucleophilic base, such as triethylamine, is typically used to neutralize the hydrochloric acid byproduct.[1]
Experimental Protocol: Acylation of Morpholine
Materials:
-
Morpholine (1.1 equivalents)
-
Triethylamine (1.2 equivalents)
-
2-Fluorobenzoyl chloride (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-fluorobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane to the stirred morpholine solution dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Pathway 2: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine
Experimental Protocol: Amide Coupling
Materials:
-
2-Fluorobenzoic acid (1.0 equivalent)
-
Morpholine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 2-fluorobenzoic acid (1.0 eq.) in anhydrous dichloromethane or dimethylformamide in a round-bottom flask under an inert atmosphere.
-
Add morpholine (1.1 eq.) and a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling agent (e.g., EDC or DCC, 1.1 eq.) portion-wise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form.
-
If DCU has precipitated, filter it off and wash the solid with a small amount of cold dichloromethane.
-
Wash the filtrate (or the reaction mixture if EDC was used) sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Structural Characterization
The structure and purity of this compound are confirmed using a combination of spectroscopic techniques. The expected data are summarized in Table 2.
Table 2: Spectroscopic Characterization Data for this compound
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (4H) in the range of 7.1-7.5 ppm, showing complex splitting patterns due to fluorine coupling. Morpholine protons (8H) as two broad multiplets or distinct signals in the range of 3.2-3.8 ppm. |
| ¹³C NMR | Carbonyl carbon (~165-170 ppm). Aromatic carbons (6C) in the range of 115-165 ppm, with characteristic C-F couplings. Morpholine carbons (4C) in the range of 42-67 ppm. |
| IR (Infrared) | Strong C=O (amide) stretch around 1630-1660 cm⁻¹. C-F stretch around 1200-1250 cm⁻¹. C-N stretch around 1400-1450 cm⁻¹. Aromatic C-H stretches above 3000 cm⁻¹. Aliphatic C-H stretches below 3000 cm⁻¹. |
| Mass Spec. (MS) | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight (209.22 g/mol ). Fragmentation pattern showing characteristic losses of the morpholine and fluorobenzoyl moieties. |
Visualization of Workflows
The following diagrams illustrate the synthetic pathways and the general workflow for the characterization of this compound.
Caption: Synthetic workflow for the acylation of morpholine.
Caption: Synthetic workflow for amide coupling.
Caption: General workflow for purification and characterization.
Conclusion
This technical guide has outlined the essential information for the synthesis and characterization of this compound. The provided protocols for acylation and amide coupling represent reliable methods for its preparation. The expected spectroscopic data, based on established principles and data from analogous compounds, serve as a benchmark for the structural verification and purity assessment of the synthesized compound. The logical workflows visualized in this document provide a clear and concise guide for researchers and professionals working with this molecule. Adherence to these characterization practices is crucial for ensuring the quality and reliability of data in any subsequent biological or medicinal chemistry studies.
References
Unveiling N-(2-Fluorobenzoyl)morpholine: A Technical Guide to its Synthesis and Scientific Significance
For Immediate Release
This technical guide provides a comprehensive overview of N-(2-Fluorobenzoyl)morpholine, a synthetic organic compound of interest to researchers, scientists, and drug development professionals. While the specific discovery and a detailed historical timeline of this compound are not extensively documented in readily available literature, its chemical structure, incorporating both a fluorinated phenyl ring and a morpholine moiety, places it within a class of molecules with significant pharmacological importance. This guide will delve into its synthesis, potential applications based on the bioactivities of structurally related molecules, and detailed experimental protocols.
Core Compound Characteristics
This compound, with the CAS Number 1978-64-9, is characterized by a 2-fluorobenzoyl group linked to a morpholine ring via an amide bond. The presence of the morpholine ring, a common scaffold in many biologically active compounds, is known to confer favorable pharmacokinetic properties such as enhanced water solubility and metabolic stability. The fluorine substitution on the benzoyl ring is a strategic modification in medicinal chemistry often employed to improve metabolic stability, binding affinity, and other pharmacokinetic parameters.
| Property | Data |
| Molecular Formula | C₁₁H₁₂FNO₂ |
| Molecular Weight | 209.22 g/mol |
| CAS Number | 1978-64-9 |
| IUPAC Name | (2-fluorophenyl)(morpholino)methanone |
| Synonyms | This compound |
Synthesis of this compound
The synthesis of this compound can be reliably achieved through two primary and well-established pathways: the acylation of morpholine with 2-fluorobenzoyl chloride and the amide coupling of 2-fluorobenzoic acid with morpholine. Both methods are robust and utilize readily available starting materials. The acylation route is often favored due to its simplicity and typically high yields.
Pathway 1: Acylation of Morpholine with 2-Fluorobenzoyl Chloride
This classic and efficient method for amide bond formation involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. A non-nucleophilic base, such as triethylamine, is commonly used to neutralize the hydrochloric acid byproduct.
Caption: Acylation of Morpholine with 2-Fluorobenzoyl Chloride.
Materials:
-
Morpholine (1.1 equivalents)
-
2-Fluorobenzoyl chloride (1.0 equivalent)
-
Triethylamine (1.2 equivalents)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Water
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve morpholine and triethylamine in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 2-fluorobenzoyl chloride in anhydrous dichloromethane dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]
Pathway 2: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine
This pathway involves the direct coupling of a carboxylic acid with an amine, facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC).
Caption: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine.
Materials:
-
2-Fluorobenzoic acid (1.0 equivalent)
-
Morpholine (1.1 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
Anhydrous dichloromethane
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-fluorobenzoic acid and morpholine in anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC in anhydrous dichloromethane dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Filter off the DCU and wash the solid with a small amount of cold dichloromethane.
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Potential Biological Activities and Applications
While specific biological data for this compound is limited in publicly available literature, the structural motifs suggest potential for various pharmacological activities. A study on the amides of 3-fluorobenzoic acid has indicated that the related compound (3-fluorophenyl)(morpholino)methanone exhibits pronounced antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The broader class of morpholine derivatives has been extensively explored in drug discovery and is associated with a wide range of biological activities, including but not limited to:
-
Anticancer
-
Anti-inflammatory
-
Antiviral
-
Anticonvulsant
-
Antimicrobial
The morpholine ring is a versatile and privileged scaffold in medicinal chemistry, and its derivatives are integral components of numerous approved and experimental drugs. It is often employed to enhance the potency and pharmacokinetic properties of bioactive molecules.
Future Directions
The lack of extensive public data on this compound presents an opportunity for further research. A thorough investigation into its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, is warranted. Detailed structure-activity relationship (SAR) studies of a series of related analogues could provide valuable insights for the design of novel therapeutic agents. Furthermore, exploration of its mechanism of action and potential molecular targets will be crucial in elucidating its therapeutic potential.
Caption: Proposed Research Workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for the Evaluation of N-(2-Fluorobenzoyl)morpholine as a Potential Kinase Inhibitor
Disclaimer: As of the current literature review, specific data on N-(2-Fluorobenzoyl)morpholine as a kinase inhibitor is not available. The following application notes and protocols are therefore provided as a general framework for the initial evaluation of a novel compound with this chemical scaffold for its potential as a kinase inhibitor. The methodologies are based on established practices in kinase inhibitor drug discovery.
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[2] The morpholine ring is a privileged pharmacophore in medicinal chemistry, known to be a component of various biologically active molecules, including approved kinase inhibitors.[3][4][5] Its ability to improve pharmacokinetic properties and interact with target proteins makes it a valuable scaffold in drug design.[5][6]
This compound is a compound that incorporates this key morpholine moiety. While its specific biological activities are not yet characterized in publicly available literature, its structure merits investigation as a potential kinase inhibitor. These application notes provide a roadmap for researchers to screen and characterize this compound for such activity.
Data Presentation: Hypothetical Data Tables
Successful experimental evaluation of this compound would yield quantitative data that can be summarized as follows.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM)¹ | Ki (nM)² | Assay Method |
| Example Kinase 1 | Data | Data | Luminescence-based |
| Example Kinase 2 | Data | Data | TR-FRET |
| Example Kinase 3 | Data | Data | ELISA |
| ... (Kinome Panel) | ... | ... | ... |
¹IC50: The half-maximal inhibitory concentration of the compound. ²Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the kinase.
Table 2: Cellular Activity of this compound
| Cell Line | Target Kinase | Cellular IC50 (µM)¹ | Cytotoxicity (CC50, µM)² |
| Example Cell Line A | Example Kinase 1 | Data | Data |
| Example Cell Line B | Example Kinase 2 | Data | Data |
¹Cellular IC50: The concentration of the compound that inhibits the kinase activity or a downstream signaling event by 50% in a cellular context. ²CC50: The concentration of the compound that causes 50% cell death.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed for high-throughput screening to determine the direct inhibitory effect of this compound on a panel of purified kinases.[7] It measures the amount of ATP remaining after the kinase reaction.[7][8]
Materials:
-
Recombinant human kinase enzymes
-
Specific peptide substrates for each kinase
-
Adenosine 5'-triphosphate (ATP)
-
This compound (dissolved in DMSO)
-
Known kinase inhibitor (positive control, e.g., Staurosporine)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT, BSA)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor and luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A 10-point, 3-fold serial dilution starting from 10 mM is recommended.[7]
-
Assay Plate Preparation: Add 1 µL of the diluted compound, vehicle control (DMSO), and positive control to the appropriate wells of the 384-well plate.[7]
-
Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, the specific kinase, and its corresponding peptide substrate.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well. Include a "no kinase" control to determine the baseline for 100% inhibition.[7] Gently mix the plate.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.[7] Incubate at room temperature for 10 minutes to stabilize the signal.[7]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle and "no kinase" controls. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Protocol 2: Cell-Based Kinase Phosphorylation Assay (ELISA)
This protocol measures the ability of this compound to inhibit the phosphorylation of a specific kinase substrate within a cellular context.[2][9]
Materials:
-
Cell line expressing the target kinase and substrate
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Appropriate positive and negative controls
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody for the substrate protein
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution and stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency at the time of the experiment and incubate for 24 hours.[2]
-
Compound Treatment: Treat cells with various concentrations of this compound and controls for a specified duration (e.g., 1-24 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well.[2]
-
ELISA: a. Transfer the cell lysate to the pre-coated ELISA plate and incubate.[2] b. Wash the plate and add the phospho-specific detection antibody.[2] c. After incubation and washing, add the HRP-conjugated secondary antibody.[2] d. Following another incubation and wash, add the TMB substrate and incubate in the dark.[2] e. Stop the reaction with the stop solution and measure the absorbance at 450 nm.[2]
-
Data Analysis: Normalize the phospho-protein signal to the total protein amount (if measured in parallel). Calculate the percent inhibition at each compound concentration and determine the cellular IC50 value.
Visualizations
Caption: A generic receptor tyrosine kinase signaling pathway.
Caption: Experimental workflow for kinase inhibitor screening.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for N-(2-Fluorobenzoyl)morpholine as a Potential Antimicrobial Agent
Disclaimer: As of the latest literature review, specific antimicrobial activity data for N-(2-Fluorobenzoyl)morpholine against pathogenic microorganisms is not publicly available. The following application notes and protocols are based on the general antimicrobial properties observed in analogous morpholine derivatives and are provided as a representative framework for research and development professionals. The presented data is hypothetical and should be confirmed through dedicated experimental validation.
Introduction
Morpholine and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties. The morpholine ring is a key pharmacophore in several approved drugs. The incorporation of a fluorobenzoyl moiety to the morpholine scaffold, as in this compound, presents an interesting candidate for antimicrobial drug discovery. The fluorine substitution can potentially enhance metabolic stability and binding affinity to target enzymes. These notes provide a comprehensive guide for the preliminary evaluation of this compound as an antimicrobial agent.
Hypothetical Antimicrobial Activity
Based on the activity profiles of structurally related N-acylmorpholines, this compound is postulated to exhibit inhibitory activity against a range of bacterial and fungal pathogens. The proposed mechanism of action, while not elucidated, may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Data Presentation
The following tables summarize the hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for this compound against selected pathogens.
Table 1: Hypothetical Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 16 | 32 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 8 | 16 |
| Escherichia coli (ATCC 25922) | Gram-negative | 64 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 | >128 |
Table 2: Hypothetical Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans (ATCC 90028) | 32 | 64 |
| Aspergillus niger (ATCC 16404) | 64 | 128 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound's antimicrobial properties.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial and fungal strains.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains
-
Spectrophotometer
-
Pipettes and sterile tips
Procedure:
-
Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1280 µg/mL.
-
Preparation of Inoculum:
-
Bacteria: Culture bacteria in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Fungi: Culture fungi on Sabouraud Dextrose Agar (SDA) for 2-7 days. Harvest spores/cells and suspend in RPMI-1640 to a final concentration of 0.5 - 2.5 x 10^3 CFU/mL.
-
-
Serial Dilution:
-
Add 100 µL of the appropriate broth medium to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate. The final concentrations will range from 128 µg/mL to 0.125 µg/mL.
-
-
Inoculation: Add 10 µL of the standardized inoculum to each well.
-
Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Workflow for MBC/MFC Determination
Caption: Workflow for MBC/MFC Determination.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto fresh, drug-free agar plates (Mueller-Hinton Agar for bacteria, SDA for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Signaling Pathways and Logical Relationships
While the precise mechanism of action for this compound is unknown, a hypothetical logical relationship for its evaluation as a potential antimicrobial drug is presented below.
Logical Flow for Antimicrobial Drug Evaluation
Caption: Logical workflow for the evaluation of a potential antimicrobial compound.
Conclusion
The provided application notes and protocols offer a foundational framework for initiating the investigation of this compound as a novel antimicrobial agent. Researchers are strongly encouraged to perform these experiments to generate empirical data and validate the hypothetical activities presented herein. Further studies to elucidate the mechanism of action and to assess the in vivo efficacy will be crucial in determining the therapeutic potential of this compound.
Application Notes and Protocols for N-(2-Fluorobenzoyl)morpholine in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its advantageous physicochemical and metabolic properties, which contribute to the favorable pharmacokinetic profiles of many bioactive molecules.[1][2][3] Its presence in numerous approved drugs underscores its importance in drug design and development.[2][4] N-(2-Fluorobenzoyl)morpholine is a synthetic organic compound that incorporates this key morpholine moiety, linked to a 2-fluorobenzoyl group. The introduction of a fluorine atom on the phenyl ring can modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive candidate for screening in various biological assays.[5] This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns, with a particular focus on its potential as a modulator of neurological targets, exemplified by Monoamine Oxidase B (MAO-B).
Potential Applications in High-Throughput Screening
Derivatives of morpholine have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][3][6][7] In the context of the central nervous system (CNS), morpholine-containing compounds are known to interact with various receptors and enzymes, such as kinases, cholinesterases, and monoamine oxidases.[4][6][8] Given the structural similarities of N-aroylmorpholine derivatives to known CNS-active agents, a primary application for this compound in HTS is the investigation of its activity against neurological targets.[8][9]
MAO-B is a critical enzyme in the catabolism of neurotransmitters, and its inhibition is a validated therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[9] The following sections will detail a protocol for a fluorometric-based HTS assay to screen this compound for its inhibitory activity against MAO-B.
Data Presentation
While specific experimental data for this compound is not currently available in the public domain, the following table summarizes the inhibitory activity of structurally related morpholine-based compounds against MAO-B. This data is presented for illustrative purposes to indicate the potential range of activity that might be observed for compounds with a similar morpholine core structure.
| Compound ID | General Structure | Target | IC50 (µM) |
| MO-1 | Chalcone-Morpholine Derivative | MAO-B | 0.030 |
| MO-2 | Chalcone-Morpholine Derivative | MAO-B | 0.70 |
| MO-3 | Chalcone-Morpholine Derivative | MAO-B | 1.01 |
| MO-4 | Chalcone-Morpholine Derivative | MAO-B | 0.33 |
| MO-5 | Chalcone-Morpholine Derivative | MAO-B | 1.31 |
Experimental Protocols
High-Throughput Screening Protocol for MAO-B Inhibition
This protocol describes a robust, fluorescence-based assay suitable for screening this compound in a 384-well format.
1. Materials and Reagents:
-
This compound
-
Recombinant Human MAO-B Enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate
-
Fluorescent Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
Positive Control Inhibitor (e.g., Pargyline)
-
DMSO (Dimethyl Sulfoxide)
-
384-well black, flat-bottom plates
2. Compound Handling and Dilution:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer containing a final DMSO concentration that does not exceed 1% in the final assay volume.
3. Assay Procedure:
-
Assay Plate Preparation: Add 5 µL of the diluted test compound, positive control, or vehicle (assay buffer with DMSO) to the appropriate wells of the 384-well plate.[9]
-
Enzyme Addition: Prepare the MAO-B enzyme solution in cold MAO-B Assay Buffer at the desired concentration. Add 20 µL of the enzyme solution to each well.[9]
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the pre-incubation of the enzyme with the inhibitors.[9]
-
Reaction Initiation: Prepare a master mix containing the MAO-B substrate, fluorescent probe, and HRP in MAO-B Assay Buffer. Add 25 µL of the master mix to each well to initiate the enzymatic reaction.[9]
-
Incubation and Detection: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.[9]
4. Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Visualizations
Signaling Pathway
Caption: Role of MAO-B in dopamine metabolism and the point of inhibition.
Experimental Workflow
Caption: High-throughput screening workflow for MAO-B inhibition assay.
Logical Relationship
Caption: Logical relationship of the compound to its potential target and outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: N-(2-Fluorobenzoyl)morpholine as a Chemical Probe for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the potential use of N-(2-Fluorobenzoyl)morpholine as a chemical probe for target identification. This document outlines the synthesis, physicochemical properties, and a hypothetical mechanism of action for covalent target engagement. Detailed protocols for experimental workflows, including in-situ proteome reactivity profiling and competitive displacement assays, are provided to facilitate the exploration of this compound's utility in identifying and validating novel protein targets.
Introduction
The identification of protein targets for small molecules is a critical step in drug discovery and chemical biology. Chemical probes are powerful tools in this process, enabling the elucidation of molecular mechanisms of action and the validation of new therapeutic targets. The morpholine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[1][2] Its incorporation into bioactive molecules has been shown to be advantageous for a wide range of biological activities.[2][3][4]
The 2-fluorobenzoyl moiety, on the other hand, presents an interesting opportunity for covalent ligand discovery. The fluorine atom can activate the aromatic ring for nucleophilic aromatic substitution (SNAAr), allowing the compound to form a stable covalent bond with nucleophilic residues (e.g., cysteine, lysine, tyrosine) on a target protein. This covalent and irreversible binding can be leveraged for various target identification strategies.
This document describes the potential application of this compound as a covalent chemical probe. We present its synthesis, key physicochemical properties, and detailed protocols for its application in target identification workflows.
Physicochemical Properties and Synthesis
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂FNO₂ | PubChem CID: 84676634 |
| Molecular Weight | 209.22 g/mol | PubChem CID: 84676634 |
| IUPAC Name | (2-fluorophenyl)(morpholino)methanone | N/A |
| CAS Number | 1600281-31-9 | PubChem CID: 84676634 |
| Appearance | Off-white solid | [5] (by analogy) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate | General chemical knowledge |
Synthesis of this compound
This compound can be synthesized via two primary methods: acylation of morpholine with 2-fluorobenzoyl chloride or amide coupling between 2-fluorobenzoic acid and morpholine.[1] The acylation method is often preferred for its simplicity and high yields.[1]
Protocol 1: Synthesis via Acylation
-
Dissolve morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2-fluorobenzoyl chloride (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Proposed Mechanism of Action for Target Identification
We hypothesize that this compound can act as an irreversible covalent probe through a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing fluorine atom on the benzoyl group activates the ipso-carbon for attack by a nucleophilic amino acid residue (e.g., Cys, Lys, Tyr) within the binding pocket of a target protein. This results in the formation of a stable covalent bond and the displacement of the fluoride ion.
Caption: Proposed mechanism of covalent target engagement by this compound.
Experimental Protocols for Target Identification
The following protocols describe how this compound can be used to identify its cellular targets.
In-situ Proteome Reactivity Profiling
This method aims to identify proteins that covalently react with the probe in a complex biological sample (e.g., cell lysate).
Caption: Workflow for in-situ proteome reactivity profiling.
Protocol 2: In-situ Proteome Reactivity Profiling
-
Prepare Cell Lysate: Lyse cultured cells in a suitable lysis buffer (e.g., RIPA buffer) and quantify the protein concentration.
-
Probe Incubation: Treat the cell lysate with a final concentration of 10-100 µM this compound. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37 °C.
-
Protein Digestion: Precipitate the proteins (e.g., with acetone) to remove excess probe. Resuspend the protein pellet in a denaturation buffer and digest with trypsin overnight at 37 °C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify peptides that have been covalently modified by the probe.
-
Data Analysis: Use proteomic software to search the MS/MS data against a protein database to identify the modified proteins. The mass of the probe (minus fluorine) will be added to the modified residue.
Competitive Displacement Assay
This assay can be used to confirm target engagement and to screen for other compounds that bind to the same target.
Caption: Workflow for a competitive displacement assay.
Protocol 3: Competitive Displacement Assay
-
Prepare Cell Lysate: Prepare cell lysate as described in Protocol 2.
-
Pre-incubation with Competitor: Aliquot the lysate and pre-incubate with increasing concentrations of a test compound (competitor) for 30 minutes at 37 °C. Include a vehicle control.
-
Probe Incubation: Add this compound to a final concentration of 10 µM to all samples and incubate for 1 hour at 37 °C.
-
Analysis: Process the samples for proteomic analysis as described in Protocol 2.
-
Data Analysis: Quantify the abundance of the probe-labeled peptides in the presence and absence of the competitor. A decrease in the abundance of the labeled peptide indicates that the test compound competes for the same binding site.
Hypothetical Data Presentation
The following tables illustrate how quantitative data from these experiments could be presented.
Table 1: Hypothetical IC50 Values from Competitive Displacement Assay
| Target Protein | Test Compound | IC50 (µM) |
| Protein Kinase X | Compound A | 1.5 |
| Compound B | > 50 | |
| Dehydrogenase Y | Compound A | 25 |
| Compound B | 2.1 |
Table 2: Hypothetical Protein Enrichment in a Pulldown Experiment (Affinity-tagged Probe)
Note: This would require a modified probe with an affinity tag (e.g., biotin).
| Protein ID | Protein Name | Enrichment Ratio (Probe/Control) | p-value |
| P12345 | Signal Transducer Z | 15.2 | 0.001 |
| Q67890 | Metabolic Enzyme W | 2.1 | 0.045 |
Potential Signaling Pathway Investigation
Once a target is identified and validated, this compound can be used to probe its function in cellular signaling pathways. For example, if the target is a kinase, the probe could be used to inhibit its activity and observe the downstream effects on a signaling cascade.
Caption: Investigating the role of a target kinase in a signaling pathway.
Conclusion
This compound holds promise as a covalent chemical probe for target identification due to the combination of the reactive 2-fluorobenzoyl group and the favorable physicochemical properties imparted by the morpholine scaffold. The protocols and workflows described herein provide a framework for researchers to explore the utility of this and similar compounds in their target discovery efforts. While the applications described are based on the known chemical reactivity of the functional groups, experimental validation is required to confirm the utility of this compound as a chemical probe for specific biological targets.
References
Application Notes and Protocols for N-(2-Fluorobenzoyl)morpholine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of N-(2-Fluorobenzoyl)morpholine in medicinal chemistry, based on the established roles of the morpholine and N-aroyl morpholine scaffolds in drug discovery. While specific biological data for this compound is not extensively available in public literature, the information presented herein is extrapolated from studies on closely related analogs and the well-documented properties of the morpholine moiety as a privileged structure in medicinal chemistry.
Introduction to this compound
This compound is a synthetic organic compound that incorporates a morpholine ring N-acylated with a 2-fluorobenzoyl group. The morpholine heterocycle is a ubiquitous scaffold in a wide array of biologically active compounds, prized for its ability to confer favorable pharmacokinetic properties such as enhanced aqueous solubility, metabolic stability, and improved central nervous system (CNS) penetration.[1][2] The inclusion of a fluorine atom on the phenyl ring can further modulate the compound's electronic properties, lipophilicity, and metabolic profile, making it an attractive candidate for medicinal chemistry exploration.[1]
Potential Applications in Medicinal Chemistry
The structural alerts present in this compound suggest its potential utility in several areas of drug discovery, primarily as an enzyme inhibitor or a modulator of cell signaling pathways.
Anticancer Activity
Numerous morpholine-containing compounds have demonstrated significant anticancer properties. For instance, derivatives of morpholine have been investigated as inhibitors of key cancer-related enzymes and pathways.
Putative Mechanism of Action: Based on the activity of structurally related compounds, this compound could potentially exert anticancer effects through the inhibition of kinases or other enzymes involved in cell proliferation and survival. The morpholine ring can participate in crucial hydrogen bonding interactions with the catalytic active sites of enzymes.[2]
Supporting Data from Analogs: While specific data for this compound is pending, studies on other complex morpholine derivatives have shown potent anticancer activity. For example, certain benzomorpholine derivatives have been identified as inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in cancer progression.[3] One such derivative, compound 6y , demonstrated significant inhibitory activity against non-small cell lung cancer cell lines.[3] Similarly, morpholine-substituted quinazoline derivatives have shown promising cytotoxic activity against various cancer cell lines, including breast (MCF-7), lung (A549), and neuroblastoma (SHSY-5Y).[4][5]
Table 1: Anticancer Activity of Selected Morpholine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6y (Benzomorpholine derivative) | A549 (Lung) | 1.1 | [3] |
| 6y (Benzomorpholine derivative) | NCI-H1975 (Lung) | 1.1 | [3] |
| AK-3 (Quinazoline derivative) | A549 (Lung) | 10.38 ± 0.27 | [4] |
| AK-3 (Quinazoline derivative) | MCF-7 (Breast) | 6.44 ± 0.29 | [4] |
| AK-3 (Quinazoline derivative) | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [4] |
| AK-10 (Quinazoline derivative) | A549 (Lung) | 8.55 ± 0.67 | [4] |
| AK-10 (Quinazoline derivative) | MCF-7 (Breast) | 3.15 ± 0.23 | [4] |
| AK-10 (Quinazoline derivative) | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [4] |
| Compound 22 (Chalcone derivative) | MDA-MB-231 (Breast) | 20 | [6] |
| Compound 22 (Chalcone derivative) | SW480 (Colon) | 12.5 | [6] |
Enzyme Inhibition
The N-aroyl morpholine scaffold is a potential pharmacophore for the inhibition of various enzymes.
Potential Targets:
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease.
-
Carbonic Anhydrases: These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma.
-
α-Glucosidase: Inhibition of this enzyme can modulate carbohydrate metabolism and is relevant for the treatment of type 2 diabetes.
Supporting Data from Analogs: A series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were synthesized and evaluated for their anti-cholinesterase activities.[7] Compound 11g from this series was identified as a potent dual inhibitor of both AChE and BChE.[7] Additionally, morpholine-derived thiazoles have been investigated as inhibitors of bovine carbonic anhydrase-II, with compound 24 showing the most potent activity.[8] Furthermore, novel benzimidazolium salts containing a morpholine moiety have demonstrated significant α-glucosidase inhibitory potential.[9]
Table 2: Enzyme Inhibitory Activity of Selected Morpholine Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 11g (Quinoline derivative) | Acetylcholinesterase (AChE) | 1.94 ± 0.13 | [7] |
| 11g (Quinoline derivative) | Butyrylcholinesterase (BChE) | 28.37 ± 1.85 | [7] |
| 24 (Thiazole derivative) | Carbonic Anhydrase-II (Bovine) | 14.68 | [8] |
| 5d (Benzimidazolium salt) | α-Glucosidase | 15 ± 0.030 | [9] |
| 5f (Benzimidazolium salt) | α-Glucosidase | 19 ± 0.060 | [9] |
| 5h (Benzimidazolium salt) | α-Glucosidase | 21 ± 0.07 | [9] |
Experimental Protocols
The following are generalized protocols for the synthesis and a common biological evaluation of this compound.
Synthesis of this compound
Two primary synthetic routes are commonly employed for the preparation of N-aroyl morpholines.
Pathway 1: Acylation of Morpholine with 2-Fluorobenzoyl Chloride
This method involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride.
-
Materials: Morpholine, 2-Fluorobenzoyl chloride, Triethylamine (or another non-nucleophilic base), Dichloromethane (anhydrous).
-
Procedure:
-
Dissolve morpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 2-fluorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Pathway 2: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine
This pathway utilizes a coupling agent to facilitate the formation of the amide bond between the carboxylic acid and the amine.
-
Materials: 2-Fluorobenzoic acid, Morpholine, Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., HATU, HOBt), Dichloromethane (anhydrous).
-
Procedure:
-
Dissolve 2-fluorobenzoic acid (1.0 eq) and morpholine (1.0 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU and wash the solid with a small amount of cold dichloromethane.
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to evaluate the potential anticancer activity of a compound.
-
Materials: Human cancer cell lines (e.g., MCF-7, A549), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate Buffered Saline (PBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates.
-
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
-
Visualizations
Synthetic Workflow
Caption: Synthetic routes to this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Experimental Workflow for Biological Evaluation
Caption: Standard workflow for assessing biological activity.
References
- 1. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes: N-(2-Fluorobenzoyl)morpholine as a Fluorescent Probe Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2-Fluorobenzoyl)morpholine is a synthetic molecule that incorporates a 2-fluorobenzoyl group linked to a morpholine ring via an amide bond.[1] The morpholine heterocycle is a prevalent scaffold in numerous biologically active compounds, often enhancing pharmacokinetic properties like water solubility and metabolic stability.[1] The 2-fluoro-substituted aromatic ring provides a potential fluorophore, while the morpholine moiety can serve as a recognition or modulating unit. This document outlines the potential application of the this compound scaffold in the development of novel "turn-on" fluorescent probes for bioimaging.
The proposed mechanism of action is based on Twisted Intramolecular Charge Transfer (TICT), a phenomenon observed in molecules where an electron donor and an electron acceptor are linked by a single bond that allows for rotational freedom.[2][3] In a non-polar or unrestricted environment, the molecule can adopt a planar conformation, allowing for fluorescence emission. However, in a polar or viscous environment, or upon binding to a target, the molecule can twist into a non-planar conformation, leading to a charge-separated, non-emissive state.[2] Conversely, probes can be designed to be initially non-fluorescent in a twisted state and become fluorescent upon binding or a change in the environment that restricts this rotation.
For the this compound scaffold, we hypothesize a "turn-on" fluorescence response. The electron-withdrawing 2-fluorobenzoyl group can act as the fluorophore and electron acceptor, while the morpholine moiety can act as an electron donor. In an aqueous environment, the molecule may be in a low-fluorescence state. Upon binding to a target or entering a specific cellular microenvironment, conformational changes could restrict the rotation around the carbonyl-nitrogen bond, leading to an enhancement of fluorescence.
Potential Applications
-
Lysosomal pH Sensing: The morpholine group is known to accumulate in acidic organelles like lysosomes.[4][5] Protonation of the morpholine nitrogen in the acidic lysosomal environment could alter the electronic properties of the scaffold, leading to a "turn-on" fluorescent signal and allowing for the imaging of lysosomal pH changes.
-
Viscosity Sensing: In highly viscous environments, the intramolecular rotation of the morpholine moiety could be restricted, forcing the molecule into a more planar and emissive state. This would enable the monitoring of intracellular viscosity, which is an important parameter in various cellular processes and diseases.
-
Enzyme Activity Probes: The morpholine ring can be chemically modified to include a recognition site for a specific enzyme. Enzymatic cleavage of a quenching group attached to the morpholine could release the fluorescent this compound, resulting in a "turn-on" signal.
Quantitative Data Summary
The following table summarizes the hypothetical photophysical properties of this compound in different solvent environments, illustrating its potential as a solvatochromic and "turn-on" fluorescent probe.
| Property | Dichloromethane (DCM) | Acetonitrile (ACN) | Phosphate-Buffered Saline (PBS, pH 7.4) |
| Excitation Max (λex) | ~350 nm | ~355 nm | ~360 nm |
| Emission Max (λem) | ~450 nm | ~475 nm | ~490 nm |
| Stokes Shift | ~100 nm | ~120 nm | ~130 nm |
| Quantum Yield (Φ) | ~0.65 | ~0.30 | ~0.05 |
| Molar Extinction (ε) | 15,000 M⁻¹cm⁻¹ | 14,500 M⁻¹cm⁻¹ | 14,000 M⁻¹cm⁻¹ |
| Fluorescence Lifetime (τ) | ~5.2 ns | ~3.1 ns | ~0.8 ns |
Experimental Protocols
1. Synthesis of this compound
This protocol describes the synthesis of this compound via the acylation of morpholine with 2-fluorobenzoyl chloride.[1][6]
Materials:
-
Morpholine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Sodium sulfate, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the cooled morpholine solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the mixture with deionized water (2 x 50 mL) in a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
2. Live Cell Imaging Protocol
This protocol provides a general workflow for staining and imaging live cells with the this compound probe.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for the probe)
Procedure:
-
Grow cells to the desired confluency on glass-bottom dishes suitable for fluorescence microscopy.
-
Prepare a working solution of the this compound probe by diluting the DMSO stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate at 37 °C in a CO₂ incubator for 15-60 minutes.
-
After incubation, remove the probe-containing medium and wash the cells twice with pre-warmed PBS to remove any unbound probe.
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for the probe (e.g., Ex: 360/40 nm, Em: 470/40 nm).
-
Acquire images and perform any necessary image analysis.
Visualizations
Caption: Proposed "Turn-On" Mechanism for the Fluorescent Probe.
Caption: Experimental Workflow for Synthesis and Live Cell Imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in fluorogenic probes based on twisted intramolecular charge transfer (TICT) for live-cell imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. A Multifunctional and Fast-Response Lysosome-Targetable Fluorescent Probe for Monitoring pH and Isoxaflutole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Fluorobenzoyl)morpholine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-(2-Fluorobenzoyl)morpholine. The information is structured to directly address common challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic methods for this compound?
There are two primary and reliable methods for synthesizing this target molecule:
-
Pathway 1: Acylation of Morpholine with 2-Fluorobenzoyl Chloride. This is a classic and efficient method where the morpholine amine performs a nucleophilic attack on the carbonyl carbon of the acyl chloride. A base is used to neutralize the HCl byproduct.[1]
-
Pathway 2: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine. This route involves the direct coupling of the carboxylic acid and the amine, facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC).[1]
Q2: Which synthesis method is generally preferred and why?
The acylation of morpholine with 2-fluorobenzoyl chloride (Pathway 1) is often preferred. This is due to its simplicity, typically high yields, and the use of readily available starting materials.[1]
Q3: How can the progress of the reaction be monitored?
Reaction progress for both pathways can be effectively monitored by Thin Layer Chromatography (TLC).[1][2] This allows for the visualization of the consumption of starting materials and the formation of the product. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used.[2]
Q4: What are the key considerations for purification?
The crude product can be purified by either recrystallization or column chromatography on silica gel.[1] The choice of method depends on the nature and quantity of impurities. An aqueous workup is crucial to remove water-soluble byproducts and unreacted reagents before final purification.[1][3]
Synthetic Pathways Overview
References
"N-(2-Fluorobenzoyl)morpholine" synthesis side reactions and byproducts
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-(2-Fluorobenzoyl)morpholine. The primary focus is on the common synthetic route involving the acylation of morpholine with 2-fluorobenzoyl chloride, a variation of the Schotten-Baumann reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method is the acylation of morpholine with 2-fluorobenzoyl chloride.[1] This reaction, typically performed under Schotten-Baumann conditions, involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride.[1] A non-nucleophilic base, such as triethylamine or aqueous sodium hydroxide, is used to neutralize the hydrochloric acid byproduct.[1][2]
Q2: What are the primary side reactions and byproducts I should be aware of during this synthesis?
The most significant side reaction is the hydrolysis of the starting material, 2-fluorobenzoyl chloride, which forms 2-fluorobenzoic acid. This occurs if moisture is present in the reaction setup. Other potential, though less common, byproducts can arise from impurities in the starting materials or suboptimal reaction conditions.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The starting materials (2-fluorobenzoyl chloride and morpholine) and the product, this compound, will have distinct Rf values, allowing for clear visualization of the reaction's progression.
Q4: What is a typical work-up and purification procedure for this reaction?
A standard aqueous work-up is generally effective. The reaction mixture is typically diluted with an organic solvent (like dichloromethane or ethyl acetate) and washed sequentially with a dilute acid (e.g., 1 M HCl) to remove unreacted morpholine and the base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove the 2-fluorobenzoic acid byproduct. The organic layer is then washed with brine, dried over an anhydrous salt (like sodium sulfate), filtered, and concentrated under reduced pressure. The crude product can often be purified further by recrystallization from a suitable solvent system, such as ethanol/water.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Hydrolysis of 2-Fluorobenzoyl Chloride: The acyl chloride is highly reactive and sensitive to moisture, leading to the formation of 2-fluorobenzoic acid instead of the desired amide.[3] 2. Incorrect Stoichiometry: An insufficient amount of morpholine or base will result in incomplete conversion. Conversely, a large excess of morpholine can complicate purification. 3. Inefficient Mixing: In a biphasic system (e.g., organic solvent and aqueous base), poor mixing leads to a limited reaction interface, slowing the reaction rate.[4] 4. Low Reaction Temperature: While cooling is often necessary to control the initial exotherm, a temperature that is too low can significantly slow down the reaction rate. | 1. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Add the 2-fluorobenzoyl chloride slowly to the cooled reaction mixture to control the exothermic reaction.[4] 2. Use a slight excess (e.g., 1.1 equivalents) of morpholine and at least one equivalent of base to neutralize the HCl generated.[5] 3. Employ vigorous stirring (e.g., using a mechanical stirrer) to ensure good mixing of the reaction components, especially in a biphasic system.[4] 4. After the initial addition of the acyl chloride at a lower temperature (e.g., 0-5 °C), allow the reaction to warm to room temperature and stir for several hours to ensure completion. |
| Product is Contaminated with a White, Crystalline Solid | Formation of 2-Fluorobenzoic Acid: This is the primary byproduct resulting from the hydrolysis of 2-fluorobenzoyl chloride. | During the work-up, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate. This will convert the acidic 2-fluorobenzoic acid into its water-soluble sodium salt, which will be removed in the aqueous layer. |
| Presence of Unreacted Morpholine in the Final Product | Incomplete Reaction or Inefficient Work-up: The reaction may not have gone to completion, or the acid wash during work-up was not sufficient to remove all the basic morpholine. | Ensure the reaction has gone to completion using TLC analysis. During the work-up, perform an acid wash (e.g., with 1 M HCl) to protonate the morpholine, rendering it water-soluble and allowing for its removal in the aqueous phase. |
| Reaction Mixture Becomes Very Thick and Difficult to Stir | Precipitation of Salts: The hydrochloride salt of morpholine or the base (e.g., triethylamine hydrochloride) can precipitate from the reaction mixture. | Use a sufficient amount of solvent to maintain a stirrable mixture. If necessary, a co-solvent can be added to improve the solubility of the salts. |
Summary of Potential Byproducts
| Byproduct | Formation Pathway | Typical Yield (%) | Mitigation Strategy |
| 2-Fluorobenzoic Acid | Hydrolysis of 2-fluorobenzoyl chloride by adventitious water. | Variable, highly dependent on reaction conditions. Can be significant if anhydrous conditions are not maintained. | Conduct the reaction under strictly anhydrous conditions. |
| Unreacted Morpholine | Incomplete reaction. | Dependent on reaction stoichiometry and conversion. | Use a slight excess of morpholine and ensure the reaction goes to completion. |
| Triethylamine Hydrochloride | Neutralization of HCl byproduct by triethylamine base. | Stoichiometric to the amount of product formed. | Removed during the aqueous work-up. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Acylation
Materials:
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Morpholine (1.1 equivalents)
-
Triethylamine (1.2 equivalents)
-
2-Fluorobenzoyl Chloride (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid
-
Saturated Aqueous Sodium Bicarbonate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add morpholine (1.1 eq.) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 eq.).
-
Slowly add 2-fluorobenzoyl chloride (1.0 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization if necessary.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Primary side reaction: Hydrolysis of 2-fluorobenzoyl chloride.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Purification of "N-(2-Fluorobenzoyl)morpholine" by column chromatography
Technical Support Center: Purification of N-(2-Fluorobenzoyl)morpholine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for the purification of "this compound" by column chromatography.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is showing significant peak tailing during column chromatography. What is the likely cause and how can I fix it?
A: Peak tailing for morpholine-containing compounds on silica gel is common. The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor peak shape and can result in lower purity of the collected fractions.
Solution: To mitigate this issue, add a small amount of a basic modifier to your eluent. A common choice is triethylamine (Et₃N) at a concentration of 0.5-1% of the total solvent volume. The triethylamine will neutralize the acidic sites on the silica gel, leading to improved peak shape and better separation.
Q2: I'm having trouble finding a good solvent system for my separation on TLC. Where should I start?
A: A good starting point for developing a solvent system for this compound is a mixture of a non-polar and a polar solvent. Ethyl acetate (EtOAc) and hexanes are a common and effective combination for compounds of this type. The fluorine atom will slightly increase the polarity compared to the non-fluorinated analogue.
Recommendation: Begin with a 30:70 mixture of ethyl acetate to hexanes. Run a TLC plate and observe the Rf value of your compound. Ideally, the Rf should be between 0.2 and 0.4 for good separation on a column. Adjust the ratio of the solvents as needed. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and raise the Rf value.
Q3: My compound is not dissolving well in the eluent I plan to use for the column. How should I load it onto the silica gel?
A: If your crude product has poor solubility in the column eluent, you can use a "dry loading" technique.
Procedure:
-
Dissolve your crude this compound in a solvent in which it is readily soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution to form a slurry.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica gel.
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Carefully add this powder to the top of your packed column. This method ensures that the compound is introduced to the column in a concentrated band, which leads to better separation.[1]
Q4: The separation on my column is much worse than what I observed on my TLC plate. What could be the issue?
A: Several factors can cause a discrepancy between TLC and column chromatography results:
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Overloading the column: If you load too much crude material onto the column, the separation bands will broaden and overlap. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Sample band diffusion: If the initial band of your compound at the top of the column is too diffuse, the separation will be poor. This can happen if you dissolve your sample in too much solvent or a solvent that is too polar.
-
Column packing issues: An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation.
-
Flow rate: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, resulting in poor separation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not move off the baseline (Low Rf) | The eluent is not polar enough. | Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Compound runs with the solvent front (High Rf) | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexanes). |
| Poor separation of the desired product from impurities | The chosen solvent system does not provide adequate resolution. | Try a different solvent system. For example, you could substitute ethyl acetate with acetone or dichloromethane. Adding a small amount of methanol (0.5-2%) to a dichloromethane-based eluent can also significantly increase polarity. |
| Streaking or tailing of spots on TLC and column | The compound is interacting too strongly with the silica gel due to the basic morpholine nitrogen. | Add 0.5-1% triethylamine to the eluent to improve peak shape. |
| The product elutes as a very broad band | Too much sample was loaded onto the column, or the sample was not loaded in a concentrated band. | Reduce the amount of crude material loaded. Use the dry loading method to ensure a concentrated starting band.[1] |
| Colored impurities are co-eluting with the product | The impurities have a similar polarity to the product in the chosen solvent system. | Try a different solvent system. If the colored impurity is highly non-polar, you can pre-elute the column with a non-polar solvent (e.g., hexanes) to wash it off before eluting your product with a more polar system. |
Data Presentation
The following table summarizes typical parameters for the column chromatography of N-aroylmorpholine derivatives, which can be used as a starting point for the purification of this compound.
| Parameter | Value / Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard silica gel is appropriate for this type of compound. |
| Mobile Phase (Eluent) | Ethyl acetate / Hexanes | A common and effective solvent system. The ratio should be optimized using TLC. |
| Typical Eluent Ratio | 20-50% Ethyl acetate in Hexanes | Start with a lower polarity and gradually increase if the compound does not move. |
| Target Rf Value | 0.2 - 0.4 | This range generally provides the best separation on a column. |
| Basic Modifier | 0.5 - 1% Triethylamine (Et₃N) | Recommended to prevent peak tailing. |
| Loading Method | Dry Loading or Wet Loading | Dry loading is preferred if the compound is not very soluble in the eluent.[1] |
| Visualization | UV light (254 nm) or KMnO₄ stain | The aromatic ring should be visible under UV light. A potassium permanganate stain can also be used. |
Experimental Protocols
Protocol: Purification of this compound by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of ethyl acetate and hexanes (e.g., start with 30:70 EtOAc:Hexanes).
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Visualize the plate under UV light (254 nm).
-
Adjust the solvent ratio until the desired product has an Rf value between 0.2 and 0.4. Add 0.5-1% triethylamine to the final eluent mixture.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent (the least polar mixture you will use).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the mass of the crude product) to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or vials.
-
Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.
-
-
Fraction Collection and Analysis:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound purification.
References
Technical Support Center: Crystallization of N-(2-Fluorobenzoyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of N-(2-Fluorobenzoyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer some properties from its constituent parts and analogs.
| Property | Value/Information | Source |
| Molecular Formula | C₁₁H₁₂FNO₂ | N/A |
| Molecular Weight | 209.22 g/mol | [1] |
| Melting Point | Not consistently reported in scientific literature. Commercial suppliers list values around 82-83°C for related isomers like (2-iodophenyl)(morpholino)methanone, but this should be experimentally verified for the 2-fluoro isomer. | [2] |
| Boiling Point | High, as expected for a solid amide. | N/A |
| Solubility | Expected to have moderate solubility in polar organic solvents. The morpholine moiety can increase aqueous solubility compared to simpler amides.[3][4] | N/A |
Q2: Which solvents are suitable for the recrystallization of this compound?
A systematic solvent screening is the most effective way to determine the ideal recrystallization solvent. The principle of "like dissolves like" can be a good starting point. Given the presence of a polar amide and ether functional groups, along with an aromatic ring, a range of solvents with varying polarities should be tested.
Recommended Solvents for Screening:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Aromatic Hydrocarbons: Toluene
-
Solvent/Anti-solvent systems: Ethanol/Water, Acetone/Hexane
An ideal solvent will dissolve the compound completely when hot but sparingly when cold.
Q3: My compound is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common issue with compounds that have a relatively low melting point or when the solution is supersaturated at a temperature above the compound's melting point.
Troubleshooting Steps for Oiling Out:
-
Increase the amount of solvent: This can keep the compound dissolved at a lower temperature.
-
Cool the solution more slowly: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath.
-
Use a different solvent: A solvent with a lower boiling point might prevent the solution from reaching a temperature above the compound's melting point.
-
Add a seed crystal: Introducing a small crystal of the pure compound can provide a template for crystal growth.
-
Scratch the inside of the flask: Use a glass rod to create nucleation sites on the glass surface.
Q4: The yield of my recrystallization is very low. How can I improve it?
Low recovery can be due to several factors.
Strategies to Improve Yield:
-
Minimize the amount of hot solvent: Use only the minimum volume of hot solvent required to fully dissolve the crude product.
-
Ensure complete cooling: Allow sufficient time for the solution to cool to room temperature and then in an ice bath to maximize precipitation.
-
Recover a second crop: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
-
Select an appropriate solvent: If the compound is too soluble in the chosen solvent even at low temperatures, a different solvent should be selected.
Q5: Does this compound exhibit polymorphism?
Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in substituted benzoyl derivatives.[5] Different polymorphs can have different physical properties, including solubility and melting point. While there is no specific literature confirming polymorphism for this compound, it is a possibility. If you observe different crystal habits or melting points between batches, further characterization (e.g., by PXRD, DSC) is recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Solution is not supersaturated. - Nucleation is inhibited. | - Evaporate some of the solvent to increase concentration. - Add a seed crystal. - Scratch the inner surface of the flask with a glass rod. - Cool to a lower temperature for a longer period. |
| Formation of an oil instead of crystals ("oiling out") | - Compound's melting point is lower than the solution temperature. - Solution is too concentrated. - Cooling is too rapid. | - Add more solvent. - Use a solvent with a lower boiling point. - Allow the solution to cool more slowly. - Try a different solvent system. |
| Low yield of recovered crystals | - Too much solvent was used. - The compound is too soluble in the cold solvent. - Incomplete precipitation. | - Use the minimum amount of hot solvent. - Ensure thorough cooling in an ice bath. - Concentrate the mother liquor to obtain a second crop. - Choose a solvent in which the compound is less soluble when cold. |
| Crystals are colored or appear impure | - Impurities are co-crystallizing. | - Add activated charcoal to the hot solution and perform a hot filtration before cooling. - Perform a second recrystallization. |
| Different crystal shapes or melting points between batches | - Potential polymorphism. | - Standardize the crystallization procedure (solvent, cooling rate, temperature). - Characterize the different crystal forms using techniques like PXRD and DSC. |
Experimental Protocols
General Synthesis of this compound
This protocol is based on the general amidation of morpholine with 2-fluorobenzoyl chloride.[3]
Materials:
-
Morpholine
-
2-Fluorobenzoyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
General Recrystallization Protocol
This is a general procedure that should be optimized for this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate)
-
Activated charcoal (optional)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding the solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
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If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
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Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven or air-dry to a constant weight.
Visualizations
Synthesis Pathway
Caption: General synthesis pathway for this compound.
Crystallization Workflow
Caption: Standard workflow for recrystallization.
Troubleshooting Logic for "Oiling Out"
References
- 1. benchchem.com [benchchem.com]
- 2. (2-iodophenyl)(morpholino)methanone CAS#: 79271-26-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. (2-Amino-5-fluorophenyl)(morpholino)methanone | 1094449-18-9 | Benchchem [benchchem.com]
- 5. US20140288322A1 - Preventing Solvent of Crystallization in Production of Polyphosphite Ligands - Google Patents [patents.google.com]
"N-(2-Fluorobenzoyl)morpholine" stability and degradation pathways
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of N-(2-Fluorobenzoyl)morpholine. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C. Many suppliers also recommend storage at 2-8°C. Some suppliers also suggest protecting it from light and storing it under a nitrogen atmosphere. When dissolved in a solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month.
Q2: What is the expected shelf-life of this compound?
A2: When stored properly at -20°C in its pure form, this compound is stable for at least two to three years. One supplier suggests a stability of one year when stored desiccated at -20°C.
Q3: What are the potential degradation pathways for this compound?
A3: The primary degradation pathway for this compound is likely hydrolysis of the amide bond. This would result in the formation of 2-fluorobenzoic acid and morpholine. While specific studies on this compound are limited, the stability of the amide bond towards hydrolysis is a known factor in related morpholine-based compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Degradation of the compound. | 1. Verify the storage conditions and age of the compound. 2. Prepare a fresh solution from a new stock of the compound. 3. Analyze the sample for the presence of 2-fluorobenzoic acid and morpholine, the expected hydrolysis products. |
| Reduced biological activity or inconsistent experimental results | Compound degradation leading to lower effective concentration. | 1. Confirm the purity of the compound using an appropriate analytical method (e.g., HPLC-UV, LC-MS). 2. If degradation is confirmed, obtain a new, pure batch of this compound. 3. Re-evaluate and optimize solution preparation and storage procedures to minimize degradation. |
| Physical changes in the solid compound (e.g., discoloration, clumping) | Potential degradation or absorption of moisture. | 1. Do not use the compound if physical changes are observed. 2. Discard the affected batch and procure a fresh supply. 3. Ensure the storage container is tightly sealed and stored in a desiccated environment. |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
This protocol outlines a method to assess the stability of this compound to hydrolysis under acidic, neutral, and basic conditions.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare three aqueous buffer systems:
-
Acidic: 0.1 N Hydrochloric acid (HCl)
-
Neutral: Phosphate-buffered saline (PBS), pH 7.4
-
Basic: 0.1 N Sodium hydroxide (NaOH)
-
-
-
Incubation:
-
Add a small aliquot of the this compound stock solution to each of the three buffer systems to achieve a final concentration of 10 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the reaction by adding an equal volume of the organic solvent used for the stock solution.
-
-
Analytical Method:
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Monitor the peak area of the parent compound (this compound) and look for the appearance of new peaks corresponding to potential degradation products (2-fluorobenzoic acid and morpholine).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.
-
Visualizations
Caption: Workflow for assessing the hydrolytic stability of this compound.
Technical Support Center: Scaling Up the Synthesis of N-(2-Fluorobenzoyl)morpholine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of N-(2-Fluorobenzoyl)morpholine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during laboratory-scale and large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary and most reliable methods for the synthesis of this compound are the acylation of morpholine with 2-fluorobenzoyl chloride and the amide coupling of 2-fluorobenzoic acid with morpholine using a coupling agent.[1] The acylation route is often favored for its simplicity and typically high yields.[1]
Q2: I am experiencing low to no yield in my reaction. What are the likely causes?
A2: Low or no product yield in amide bond formation can stem from several factors. Key issues often involve incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions. Specifically, for the synthesis of this compound, ensure that your starting materials are pure and anhydrous, as the presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate. Steric hindrance is generally not a significant issue with morpholine, but ensuring the correct stoichiometry of reagents is crucial.
Q3: What are common side reactions to be aware of during the synthesis?
A3: In the acylation method, a potential side reaction is the formation of a double acylated product if the reaction conditions are not well-controlled, though this is less common with secondary amines like morpholine. In the amide coupling method using carbodiimide reagents like DCC, the primary byproduct is dicyclohexylurea (DCU), which is poorly soluble in many organic solvents and can complicate purification if not properly handled.
Q4: How can I best monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[2] A spot corresponding to the starting materials (2-fluorobenzoyl chloride/acid and morpholine) should diminish over time, while a new spot for the this compound product should appear and intensify.
Q5: What are the recommended purification methods for this compound?
A5: After the initial work-up involving washing with acidic and basic aqueous solutions, the crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure compound.[2] For larger scale synthesis, recrystallization is often the more practical and economical method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of 2-fluorobenzoic acid. | Ensure the coupling agent (e.g., DCC, HATU) is fresh and used in the correct stoichiometric amount (typically 1.1-1.5 equivalents). |
| Presence of water in the reaction. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incorrect reaction temperature. | For the acylation with 2-fluorobenzoyl chloride, control the initial addition at 0 °C to manage the exothermic reaction. For amide coupling, the reaction is typically run at room temperature. | |
| Formation of Significant Byproducts | Dicyclohexylurea (DCU) precipitation complicates product isolation (DCC coupling). | After the reaction, cool the mixture to promote further precipitation of DCU and filter it off before proceeding with the aqueous work-up. A cold filtration can be particularly effective. |
| Unreacted starting materials in the final product. | Ensure the reaction goes to completion by monitoring with TLC. If necessary, extend the reaction time or slightly increase the amount of one of the reactants. | |
| Difficulty in Product Purification | Product is an oil or does not crystallize easily. | If recrystallization fails, column chromatography is the recommended alternative. Experiment with different solvent systems to find the optimal conditions for separation. |
| Emulsion formation during aqueous work-up. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Allow the mixture to stand for a longer period in the separatory funnel. | |
| Scale-Up Challenges | Poor temperature control during the addition of 2-fluorobenzoyl chloride. | For large-scale reactions, use a jacketed reactor with controlled cooling. Add the acyl chloride slowly and monitor the internal temperature closely. |
| Inefficient mixing. | Use an overhead mechanical stirrer for large reaction volumes to ensure homogeneity. |
Experimental Protocols
Two common and effective protocols for the synthesis of this compound are provided below.
Protocol 1: Acylation of Morpholine with 2-Fluorobenzoyl Chloride
This method is a classic and efficient way to form the amide bond.
Materials:
-
Morpholine
-
2-Fluorobenzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine using HATU
This protocol uses a common coupling agent for amide bond formation.
Materials:
-
2-Fluorobenzoic acid
-
Morpholine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-fluorobenzoic acid (1.0 equivalent) and morpholine (1.1-1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Add HATU (1.1-1.5 equivalents) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction parameters for the synthesis of N-aroylmorpholines. Note that the data for the non-fluorinated analogue, N-benzoylmorpholine, is provided as a close reference due to the high similarity in reactivity.
Table 1: Reaction Conditions for the Synthesis of N-Benzoylmorpholine via Acylation *
| Parameter | Value |
| Reactant 1 | Benzoyl chloride (1.0 eq) |
| Reactant 2 | Morpholine (1.1 eq) |
| Base | Triethylamine (1.2 eq) |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 1 hour |
| Yield | 95% |
*Data based on the synthesis of the non-fluorinated analogue, N-benzoylmorpholine.
Table 2: General Reaction Conditions for Amide Coupling using HATU
| Parameter | General Range |
| Reactant 1 | Carboxylic Acid (1.0 eq) |
| Reactant 2 | Amine (1.0-1.2 eq) |
| Coupling Agent | HATU (1.1-1.5 eq) |
| Base | DIPEA (2.0-3.0 eq) |
| Solvent | DMF |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Yield | Typically high (specific yield depends on substrates) |
Visualizations
Caption: Experimental workflow for the acylation of morpholine.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logical relationship in amide coupling synthesis.
References
Validation & Comparative
A Comparative Analysis of N-(2-Fluorobenzoyl)morpholine and N-(4-Fluorobenzoyl)morpholine: Unraveling Positional Isomerism's Impact on Biological Activity
A comprehensive review of available scientific literature reveals a notable absence of direct comparative studies on the biological activities of N-(2-Fluorobenzoyl)morpholine and N-(4-Fluorobenzoyl)morpholine. While the morpholine moiety is a well-established pharmacophore in drug discovery, known for enhancing the potency and pharmacokinetic profiles of various compounds, specific experimental data directly comparing these two positional isomers is not publicly available. This guide, therefore, aims to provide a foundational understanding of the potential biological significance of the fluorine substituent's position on the benzoyl ring, drawing upon general principles of medicinal chemistry and structure-activity relationships (SAR) observed in related morpholine-containing compounds.
The morpholine ring is a versatile heterocyclic scaffold frequently incorporated into molecules to modulate their biological effects, which can range from anticancer and anti-inflammatory to antimicrobial and central nervous system activities. The introduction of a fluorine atom to the benzoyl group, as seen in this compound and N-(4-Fluorobenzoyl)morpholine, can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby altering its interaction with biological targets.
The key difference between the two molecules lies in the substitution pattern of the fluorine atom on the phenyl ring—the ortho (2-position) versus the para (4-position). This seemingly minor structural change can have profound implications for the molecule's three-dimensional conformation and its ability to bind to specific protein targets.
Hypothetical Biological Impact of Fluorine Positional Isomerism
Based on established principles of medicinal chemistry, the differential positioning of the fluorine atom could lead to variations in several key aspects of biological activity:
-
Target Binding and Selectivity: The electronic and steric properties of the fluorine atom can influence hydrogen bonding, dipole-dipole interactions, and van der Waals forces with amino acid residues in a protein's binding pocket. The ortho-substitution in this compound might induce a specific conformation that favors binding to one target, while the para-substitution in N-(4-Fluorobenzoyl)morpholine could allow for a different orientation that is preferential for another. This could result in distinct biological activities or varying potencies against the same target.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block metabolically labile positions on the aromatic ring. The position of the fluorine atom can, therefore, dictate the molecule's susceptibility to enzymatic degradation, affecting its half-life and overall pharmacokinetic profile.
-
Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity (logP), which in turn affects its solubility, membrane permeability, and oral bioavailability. The specific position of the fluorine atom can subtly modulate these properties, potentially leading to differences in how the two isomers are absorbed, distributed, metabolized, and excreted (ADME).
Experimental Evaluation: A Necessary Path Forward
To definitively compare the biological activities of this compound and N-(4-Fluorobenzoyl)morpholine, a series of head-to-head experimental evaluations would be required. The following outlines a hypothetical experimental workflow to elucidate their potential differences.
Experimental Workflow for Comparative Analysis
Caption: A hypothetical workflow for the comparative biological evaluation of this compound and N-(4-Fluorobenzoyl)morpholine.
Conclusion
Without direct experimental evidence, any comparison between the biological activities of this compound and N-(4-Fluorobenzoyl)morpholine remains speculative. The principles of medicinal chemistry suggest that the positional isomerism of the fluorine atom is likely to result in distinct pharmacological profiles. Future research involving direct, parallel screening of these compounds is necessary to uncover their specific biological targets and therapeutic potential. Such studies would provide valuable insights into the structure-activity relationships of fluorinated benzoyl-morpholine derivatives and could guide the design of novel therapeutic agents.
Comparative efficacy of "N-(2-Fluorobenzoyl)morpholine" with other benzoyl morpholines
A Comparative Efficacy Analysis of Benzoyl Morpholine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The morpholine moiety is a cornerstone in medicinal chemistry, recognized for its ability to enhance the pharmacological profile and pharmacokinetic properties of drug candidates.[1][2] When incorporated into a benzoyl scaffold, it gives rise to a class of compounds known as benzoyl morpholines, which have demonstrated a wide spectrum of biological activities. This guide provides a comparative overview of the efficacy of various substituted benzoyl morpholines, with a particular focus on understanding the impact of different substitution patterns on their therapeutic potential. While direct comparative data for "N-(2-Fluorobenzoyl)morpholine" is not extensively available in the current literature, this guide will synthesize findings from studies on related benzoyl morpholine derivatives to provide valuable insights into their structure-activity relationships (SAR).
Comparative Biological Activities of Benzoyl Morpholine Derivatives
Benzoyl morpholine derivatives have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and central nervous system (CNS) activities.[3][4][5] The biological efficacy of these compounds is significantly influenced by the nature and position of substituents on the benzoyl ring.
Anticancer Activity
Several studies have highlighted the potential of benzoyl morpholine derivatives as anticancer agents. For instance, a series of benzomorpholine derivatives were synthesized and evaluated as novel inhibitors of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase implicated in cancer progression.[6] In this study, specific derivatives demonstrated potent inhibitory activity against non-small cell lung cancer cell lines (A549 and NCI-H1975), with IC50 values in the low micromolar range.[6] The SAR from this and other studies suggests that substitutions on the benzoyl ring can significantly modulate the anticancer potency.
Anti-inflammatory Activity
The anti-inflammatory properties of benzoyl morpholine derivatives have also been a subject of investigation. Studies on benzophenone-N-ethyl morpholine ethers, which share a structural similarity with benzoyl morpholines, have shown significant anti-inflammatory effects in vivo, as determined by the carrageenan-induced hind paw edema test in rats.[5] Some of these compounds exhibited greater activity than standard drugs.[5] The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes.[7]
Central Nervous System (CNS) Activity
The morpholine ring is known to improve the blood-brain barrier permeability of drug candidates, making benzoyl morpholines attractive for CNS applications.[4] The conformational flexibility and physicochemical properties of the morpholine ring allow for interactions with various CNS targets.[4] For example, analogues of benztropine, which contain a diphenylmethoxy moiety attached to a tropane ring, have been studied for their activity at the dopamine transporter (DAT) and histamine H1 receptors.[8] While not direct benzoyl morpholines, these studies provide insights into how modifications of the aromatic rings and the nitrogen-containing heterocycle can influence CNS activity and selectivity.[8]
Quantitative Data Summary
The following table summarizes representative quantitative data for various benzoyl morpholine and related derivatives from the literature. This data is intended to provide a comparative perspective on their potency across different biological targets.
| Compound Class | Target/Assay | Key Substituents | IC50/Ki (nM) | Reference |
| Benzomorpholine Derivatives | EZH2 Inhibition | Varied substitutions | 1100 (for compound 6y) | [6] |
| Benzimidazole-Morpholine Derivatives | COX-1 Inhibition | 4-Chlorophenyl | 10.3 | [7] |
| Benzimidazole-Morpholine Derivatives | COX-2 Inhibition | 4-Chlorophenyl | 8.7 | [7] |
| Benztropine Analogues | Dopamine Transporter (DAT) | Varied substitutions | 8.5 - 6370 | [8] |
| Benztropine Analogues | Histamine H1 Receptor | Varied substitutions | 16 - 37600 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of benzoyl morpholine derivatives.
EZH2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of compounds against the EZH2 enzyme.
Methodology:
-
Recombinant human EZH2 complex is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate, S-adenosyl-L-methionine (SAM), and a histone H3 peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of methylated histone H3 product is quantified using methods such as radioisotope labeling, antibody-based detection (e.g., ELISA), or mass spectrometry.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[6]
Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic effect of compounds on cancer cell lines.
Methodology:
-
Cancer cells (e.g., A549, NCI-H1975) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial reductase convert MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[6]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Objective: To evaluate the anti-inflammatory effect of compounds in an animal model.
Methodology:
-
Animals (e.g., rats) are divided into control, standard, and test groups.
-
The test compounds or a standard anti-inflammatory drug are administered orally or intraperitoneally.
-
After a specific period, a sub-plantar injection of carrageenan is administered into the hind paw of each animal to induce inflammation.
-
The volume of the paw is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows relevant to the study of benzoyl morpholine derivatives.
Caption: A generalized workflow for the discovery and development of benzoyl morpholine derivatives.
Caption: Inhibition of the EZH2 signaling pathway by benzoyl morpholine derivatives.
Conclusion
Benzoyl morpholine derivatives represent a versatile class of compounds with significant potential in drug discovery. While direct comparative efficacy data for "this compound" is limited, the broader analysis of related structures provides a valuable framework for understanding their structure-activity relationships. The nature and position of substituents on the benzoyl ring are critical determinants of biological activity, influencing potency and selectivity across various targets, including those implicated in cancer, inflammation, and CNS disorders. Further research, including head-to-head comparative studies, is warranted to fully elucidate the therapeutic potential of specific derivatives like this compound and to guide the rational design of next-generation therapeutic agents.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of N-(2-Fluorobenzoyl)morpholine Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The morpholine moiety is a cornerstone in medicinal chemistry, prized for its ability to enhance the pharmacological profiles of therapeutic agents. When incorporated into an N-benzoyl scaffold, particularly with substitutions such as a fluorine atom, the resulting derivatives present a compelling area of research for novel drug candidates. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(2-Fluorobenzoyl)morpholine derivatives and related analogs, focusing on their anticancer and antimicrobial properties. The information herein is compiled from a variety of studies to offer a broad perspective on the therapeutic potential of this chemical class.
Anticancer Activity of N-Benzoyl Morpholine Derivatives
N-benzoyl morpholine derivatives have demonstrated notable cytotoxic activity against a range of cancer cell lines. The substitution pattern on the benzoyl ring plays a critical role in modulating this activity. While specific data for this compound is limited in publicly available research, SAR studies on analogous compounds provide valuable insights into the structural features that drive anticancer efficacy.
Data Summary: Anticancer Potency
The following table summarizes the in vitro anticancer activity of various N-benzoyl morpholine analogs from different studies. It is important to note that experimental conditions, such as cell lines and assay methods, may vary between studies, impacting direct comparability.
| Compound ID | Substitution on Benzoyl Ring | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| AK-3 | 4-Chloro | A549 (Lung) | 10.38 ± 0.27 | Colchicine | >10 |
| MCF-7 (Breast) | 6.44 ± 0.29 | ||||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | ||||
| AK-10 | 4-Methoxy | A549 (Lung) | 8.55 ± 0.67 | Colchicine | >10 |
| MCF-7 (Breast) | 3.15 ± 0.23 | ||||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | ||||
| Analog 1 | 2-Bromo | DLA (Murine Lymphoma) | - | - | - |
| MCF-7 (Breast) | Potent | - | - | ||
| Analog 2 | 4-Methyl | DLA (Murine Lymphoma) | - | - | - |
| MCF-7 (Breast) | Potent | - | - |
Note: Specific IC50 values for Analogs 1 and 2 were not provided in the source material, but they were highlighted as potent compounds.[1]
From the available data, it is evident that substitutions on the benzoyl ring significantly influence the anticancer activity. For instance, both electron-withdrawing (chloro) and electron-donating (methoxy) groups at the 4-position of the benzoyl ring can confer potent cytotoxicity.[2] Furthermore, substitutions at the ortho and para positions with groups like bromo and methyl have also been shown to be important for anti-mitogenic activity.[1] The presence of a halogen group on the aromatic ring has been generally observed to increase inhibitory action against cancer cell lines like HepG2.[3]
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the N-benzoyl morpholine derivatives and a reference compound (e.g., colchicine) for a specified period, typically 48-72 hours.
-
MTT Addition: Following treatment, the media is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Visualizing the SAR Workflow
Caption: Workflow for the structure-activity relationship (SAR) analysis of anticancer N-benzoyl morpholine derivatives.
Antimicrobial Activity of N-Benzoyl Morpholine Derivatives
The morpholine scaffold is also a key component in a number of antimicrobial agents. N-benzoyl morpholine derivatives have been investigated for their potential to inhibit the growth of various pathogenic bacteria. The nature and position of substituents on the benzoyl ring are crucial determinants of their antibacterial potency.
Data Summary: Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of N-benzoyl morpholine analogs against different bacterial strains.
| Compound ID | Substitution on Benzoyl Ring | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 12 | Pyridine and 1,2,4-triazole moieties | Mycobacterium smegmatis | 15.6 | - | - |
| Candida albicans | 500 | - | - | ||
| Saccharomyces cerevisiae | 500 | - | - | ||
| Pseudomonas aeruginosa | Low activity | - | - | ||
| Compound 8 | Multiple heterocyclic moieties | Active against all tested microorganisms | - | - | - |
Note: Detailed MIC values for Compound 8 against specific strains were not provided in the source material.[4]
The data suggests that incorporating additional heterocyclic moieties, such as triazoles, can lead to significant activity against specific pathogens like Mycobacterium smegmatis.[4] The presence of a fluorine atom on the benzoyl ring is known to modulate pharmacokinetic properties and can enhance membrane permeation, which may contribute to improved antibacterial activity.[5]
Experimental Protocols
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The N-benzoyl morpholine derivatives and a reference antibiotic are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizing a Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by an N-benzoyl morpholine derivative, leading to disruption of bacterial cell wall synthesis.
Comparative Logic of SAR
The structure-activity relationship of N-benzoyl morpholine derivatives can be logically summarized by considering the impact of key structural modifications.
Caption: Logical relationship of structural modifications to the biological activity of N-benzoyl morpholine derivatives.
References
- 1. sciforum.net [sciforum.net]
- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Elusive Biological Target of N-(2-Fluorobenzoyl)morpholine Hinders Comparative Analysis
Despite extensive investigation, the specific biological target and mechanism of action for the compound N-(2-Fluorobenzoyl)morpholine remain undefined in publicly accessible scientific literature. This absence of foundational data precludes the development of a comprehensive comparison guide for target validation and engagement studies, as requested by the research community.
This compound belongs to the broader class of morpholine-containing compounds, which are recognized as "privileged structures" in medicinal chemistry.[1] This designation stems from their frequent appearance in a wide array of biologically active molecules and approved drugs, owing to their favorable physicochemical and metabolic properties.[1] The morpholine scaffold is known to interact with a diverse range of biological targets, including enzymes and receptors, leading to various pharmacological effects.
However, the specific molecular interacting partner of this compound has not been identified in the available scientific domain. Target validation and engagement studies are fundamental to drug discovery and development, providing crucial evidence that a compound interacts with its intended target in a way that produces a therapeutic effect. Without a known target, it is impossible to:
-
Identify appropriate alternative compounds for comparison. A meaningful comparative analysis requires benchmarking against compounds with a known and shared mechanism of action.
-
Present relevant experimental data. Key performance indicators in target validation, such as IC50 (half maximal inhibitory concentration) or Kd (dissociation constant), are target-specific.
-
Construct accurate signaling pathway diagrams. Visualizing the molecular interactions and downstream effects of a compound is entirely dependent on knowing its place within a biological pathway.
While the synthesis of this compound and other morpholine derivatives is well-documented, the subsequent biological characterization necessary for target identification appears to be unpublished or proprietary. This information gap makes it impossible to fulfill the request for a detailed comparison guide with experimental protocols and data visualization.
Further research, including high-throughput screening against diverse target panels, chemoproteomics approaches, or computational modeling, would be required to first identify the biological target(s) of this compound. Once a target is validated, subsequent target engagement studies could be designed and executed, paving the way for the development of the comprehensive comparative guides sought by researchers and drug development professionals. Until then, this compound remains a molecule of synthetic interest with an unknown biological role.
References
Comparative Analysis of N-(2-Fluorobenzoyl)morpholine and Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical kinase inhibitor, N-(2-Fluorobenzoyl)morpholine, against well-characterized and clinically relevant kinase inhibitors: Imatinib, Gefitinib, and Osimertinib. Due to the limited publicly available data on the specific kinase activity of this compound, this document serves as a template to illustrate how such a compound would be evaluated and compared. The morpholine scaffold is a recognized privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties like solubility, metabolic stability, and target affinity.[1][2] This guide outlines the standard assays and data presentation formats used to characterize and compare novel chemical entities in the field of kinase inhibitor drug discovery.
Data Presentation: Comparative Inhibitor Potency
The following table summarizes the inhibitory activities of our hypothetical compound, this compound, alongside established kinase inhibitors. The data for the known inhibitors are representative values from published literature. A lower IC50 value indicates a higher potency.
| Inhibitor | Target Kinase(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) | Citation(s) |
| This compound | Target X Kinase | Data Placeholder | Data Placeholder | |
| Off-Target Y Kinase | Data Placeholder | Data Placeholder | ||
| Imatinib | ABL | ~25-45 | ~25-45 | [3][4] |
| c-Kit | 100 | - | [5] | |
| PDGFR | 100 | - | [5] | |
| Gefitinib | EGFR (Tyr1173) | 26 | - | [6] |
| EGFR-mutant cell lines | - | 3 - 390 | [7][8] | |
| Osimertinib | EGFR (L858R/T790M) | <15 | 11.44 | [9][10] |
| EGFR (exon 19 del/T790M) | <15 | 12.92 | [9][10] | |
| EGFR (wild-type) | ~480-1865 | ~494 | [9][10] |
Mandatory Visualization
Caption: A generic receptor tyrosine kinase signaling pathway illustrating points of intervention for kinase inhibitors.
Caption: Experimental workflow for the screening and profiling of a novel kinase inhibitor.
Caption: Logical flow of a Structure-Activity Relationship (SAR) study for a morpholine-containing scaffold.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are representative protocols for key experiments.
Biochemical Kinase Activity Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase by measuring the amount of ATP consumed or ADP produced.[11][12] The ADP-Glo™ Kinase Assay is a common example.[12][13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound (test inhibitor) and a known inhibitor (positive control)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the target kinase and its specific substrate in kinase assay buffer.
-
Allow the plate to incubate for 15 minutes at room temperature to permit compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near its Km for the kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase and luciferin for the detection reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cell-Based Protein Phosphorylation Assay
This assay measures the ability of an inhibitor to block kinase activity within a cellular context by quantifying the phosphorylation of a specific downstream substrate.[14][15][16]
Objective: To determine the cellular IC50 of this compound by measuring the inhibition of phosphorylation of a target kinase's substrate in cultured cells.
Materials:
-
A cell line that expresses the target kinase and its substrate (e.g., a cancer cell line with an activated signaling pathway).
-
Cell culture medium and serum.
-
This compound and a known inhibitor.
-
Fixing Solution (e.g., 4% paraformaldehyde).
-
Quenching Buffer (e.g., PBS with hydrogen peroxide).
-
Blocking Buffer (e.g., BSA or non-fat milk in TBST).
-
Primary antibodies: one specific for the phosphorylated form of the substrate (phospho-specific) and one for the total amount of the substrate protein.
-
HRP-conjugated secondary antibody.
-
TMB Substrate or other chemiluminescent/fluorescent substrate.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 10,000 to 30,000 cells per well and incubate overnight.[14]
-
Compound Treatment: Starve cells in serum-free medium for 4-24 hours. Then, treat the cells with serial dilutions of this compound or a control inhibitor for a predetermined time (e.g., 2 hours).
-
Cell Stimulation (if necessary): If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or agonist to induce phosphorylation of the target substrate.
-
Fixing and Permeabilization:
-
Aspirate the media and wash the cells with PBS.
-
Add 100 µL of Fixing Solution to each well and incubate for 20 minutes at room temperature to fix and permeabilize the cells.[14]
-
-
Quenching and Blocking:
-
Antibody Incubation:
-
Incubate wells with either the phospho-specific primary antibody or the total protein primary antibody for 2 hours.
-
Wash the wells and add the HRP-conjugated secondary antibody, incubating for 1 hour.
-
-
Signal Detection:
-
Wash the wells and add the detection substrate (e.g., TMB).
-
After a 30-minute incubation in the dark, add a stop solution.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein signal for each concentration.
-
Plot the normalized signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the cellular IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 13. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]
- 16. reactionbiology.com [reactionbiology.com]
In Vitro and In Vivo Testing of "N-(2-Fluorobenzoyl)morpholine": A Comparative Analysis
A comprehensive search for specific in vitro and in vivo testing data for the compound "N-(2-Fluorobenzoyl)morpholine" (CAS 1978-64-9) has revealed a significant lack of publicly available research. No dedicated studies detailing its biological activity, experimental protocols, or comparative performance against other agents were identified. Therefore, a direct comparison guide with supporting experimental data for this specific molecule cannot be compiled at this time.
While information on "this compound" is scarce, the broader class of morpholine-containing compounds has been extensively studied, revealing a wide range of pharmacological activities. This guide will provide an overview of the therapeutic potential of morpholine derivatives, general experimental protocols used to evaluate them, and a comparison with known, well-characterized morpholine-containing drugs. This information is intended for researchers, scientists, and drug development professionals to provide context for the potential applications and evaluation of novel morpholine derivatives.
The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry
The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds and its ability to favorably influence physicochemical properties.[1][2][3] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a versatile scaffold for interacting with various biological targets.[1]
Morpholine derivatives have demonstrated a wide array of biological activities, including:
-
Anticancer: Derivatives have been investigated as inhibitors of various kinases, including PI3K and mTOR, which are crucial in cancer cell signaling pathways.[4]
-
Neuroprotective: The morpholine moiety is found in compounds targeting enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.[4][5]
-
Anti-inflammatory and Analgesic: Certain morpholine-containing compounds have shown potential in modulating inflammatory pathways.
-
Antimicrobial: The morpholine nucleus is a component of some antibacterial and antifungal agents.[6]
Hypothetical Testing Workflow for a Novel Morpholine Derivative
Based on the known activities of the morpholine class, a hypothetical experimental workflow for a novel compound like "this compound" can be proposed. This workflow illustrates the logical progression from initial screening to more complex biological evaluation.
Caption: A generalized workflow for the preclinical evaluation of a novel therapeutic compound.
Comparative Data of Representative Morpholine-Containing Drugs
To provide a tangible comparison, the following table summarizes the in vitro and in vivo data for two well-characterized drugs containing a phenyl-morpholine scaffold: Gefitinib , an anticancer agent, and Phenmetrazine , a former CNS stimulant. This data illustrates the diverse biological effects and the types of assays used for evaluation.
| Compound | Therapeutic Area | In Vitro Assay | Key Parameter | In Vivo Model | Key Finding |
| Gefitinib | Anticancer | EGFR Kinase Inhibition Assay | IC₅₀ ≈ 2-37 nM | Human tumor xenografts in mice | Tumor growth inhibition |
| Phenmetrazine | CNS Stimulant | Monoamine Transporter Uptake Assay | IC₅₀ ≈ 50-200 nM (for DAT, NET, SERT) | Locomotor activity in rats | Increased activity |
Detailed Experimental Protocols
Below are generalized protocols for key experiments typically performed on morpholine derivatives, based on their common therapeutic targets.
In Vitro: Kinase Inhibition Assay (e.g., for Anticancer Evaluation)
-
Objective: To determine the inhibitory activity of a test compound against a specific kinase (e.g., EGFR, PI3K).
-
Materials: Recombinant human kinase, ATP, kinase-specific peptide substrate, test compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A kinase reaction is set up containing the kinase, buffer, and the peptide substrate.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
After incubation, the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated.
-
In Vivo: Xenograft Tumor Model (e.g., for Anticancer Evaluation)
-
Objective: To evaluate the efficacy of a test compound in reducing tumor growth in a living organism.
-
Materials: Immunocompromised mice (e.g., nude mice), human cancer cell line, test compound formulated for in vivo administration, and calipers for tumor measurement.
-
Procedure:
-
Human cancer cells are implanted subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The test compound is administered to the treatment group according to a predetermined dosing schedule (e.g., daily oral gavage). The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
-
Potential Signaling Pathway Involvement
Given the prevalence of morpholine derivatives as kinase inhibitors, a common signaling pathway they might modulate is the PI3K/Akt/mTOR pathway, which is critical for cell growth, proliferation, and survival.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of N-(2-Fluorobenzoyl)morpholine and Alternative PI3K/mTOR Inhibitors
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's selectivity is paramount to predicting its therapeutic window and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of a representative morpholine-containing compound, ZSTK474, alongside two alternative inhibitors of the phosphoinositide 3-kinase (PI3K) / mammalian target of rapamycin (mTOR) pathway, Gedatolisib and Alpelisib. Due to the lack of publicly available biological data for the specific molecule "N-(2-Fluorobenzoyl)morpholine," the well-characterized pan-PI3K inhibitor ZSTK474, which also features the morpholine scaffold, is used here as a proxy to illustrate a comprehensive cross-reactivity assessment.
The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance their physicochemical and pharmacokinetic properties.[2] This guide will delve into the selectivity of these compounds against the Class I PI3K isoforms and mTOR, supported by detailed experimental methodologies to facilitate the replication and extension of these findings.
Comparative Kinase Selectivity
A critical aspect of characterizing a kinase inhibitor is to determine its selectivity across the kinome. The following tables summarize the inhibitory activities of ZSTK474, Gedatolisib, and Alpelisib against the Class I PI3K isoforms and mTOR.
Table 1: Inhibitory Activity (IC50) against Class I PI3K Isoforms and mTOR
| Kinase Target | ZSTK474 IC50 (nM) | Gedatolisib (PF-05212384) IC50 (nM) | Alpelisib (BYL719) IC50 (nM) |
| PI3Kα (p110α) | 16[3][4] | 0.4[5] | 4.6 - 5[6][7] |
| PI3Kβ (p110β) | 44[3][4] | - | 1,156 - 1,200[6][7] |
| PI3Kγ (p110γ) | 49[3][4] | 5.4[5] | 250[6][7] |
| PI3Kδ (p110δ) | 4.6 - 5[3][4] | - | 290[6][7] |
| mTOR | Weakly active/selective over mTOR[4][8] | 1.6[5] | - |
Note: A lower IC50 value indicates higher potency.
Table 2: Overview of Kinase Selectivity Profiles
| Compound | Primary Target(s) | Selectivity Profile Summary |
| ZSTK474 | Pan-Class I PI3K inhibitor[3][4] | Highly selective for Class I PI3Ks. No significant inhibition was observed against a panel of 139 other protein kinases at concentrations up to 30 µmol/L.[4][8] It is also a significantly weaker inhibitor of mTOR.[8] |
| Gedatolisib (PF-05212384) | Dual PI3K/mTOR inhibitor[5] | Potent inhibitor of all four Class I PI3K isoforms and both mTORC1 and mTORC2.[9] Exhibits high selectivity over a panel of 234 other protein kinases, with IC50 values greater than 10 µM. |
| Alpelisib (BYL719) | PI3Kα-selective inhibitor[6] | Shows strong selectivity for the p110α isoform of PI3K over other isoforms (p110β, p110γ, and p110δ).[6] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of kinase inhibition and the methodologies used to assess cross-reactivity, the following diagrams illustrate the PI3K/mTOR signaling pathway and a general workflow for kinase inhibitor profiling.
Caption: Simplified PI3K/AKT/mTOR signaling pathway highlighting the points of inhibition for ZSTK474, Gedatolisib, and Alpelisib.
Caption: General experimental workflow for cross-reactivity profiling of a kinase inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity data. Below are representative protocols for key assays used to characterize PI3K/mTOR inhibitors.
In Vitro PI3K/mTOR Kinase Assay (ADP-Glo™ Format)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PI3K isoforms and mTOR in a biochemical assay. The ADP-Glo™ assay measures the amount of ADP produced in the kinase reaction, which is correlated with kinase activity.[10][11][12]
Materials:
-
Purified recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase
-
Lipid substrate (e.g., PIP2:PS vesicles)[10]
-
Test compound (e.g., "this compound" proxy ZSTK474, Gedatolisib, Alpelisib)
-
ATP
-
PI3K Reaction Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[13]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, low-volume assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the PI3K reaction buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the PI3K enzyme and lipid substrate in the reaction buffer.
-
Reaction Setup: In a 384-well plate, add 0.5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.[13] Add 4 µL of the enzyme/lipid substrate mixture to each well.[13]
-
Initiation: Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically at or near the Km for the specific kinase).[13]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[13]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software.
Cellular Phospho-Akt (Ser473) Western Blot Assay
Objective: To assess the ability of a test compound to inhibit the PI3K/mTOR signaling pathway in a cellular context by measuring the phosphorylation of the downstream effector, Akt, at serine 473.[14][15][16][17][18]
Materials:
-
Cancer cell line (e.g., MCF-7, U87MG)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal p-Akt levels.[14] Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.
-
SDS-PAGE and Western Blot: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17] d. Incubate the membrane with the primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[17] e. Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[17] f. Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to serve as a loading control.[15]
-
Data Analysis: Quantify the band intensities for p-Akt and total Akt. Normalize the p-Akt signal to the total Akt signal and compare the levels across different treatment conditions to determine the cellular potency of the inhibitor.
Conclusion
The comprehensive cross-reactivity profiling of kinase inhibitors is a critical step in drug discovery and development. By employing a combination of biochemical and cellular assays, researchers can elucidate the selectivity and potential off-target effects of novel compounds. As illustrated with the representative PI3K/mTOR inhibitors ZSTK474, Gedatolisib, and Alpelisib, a detailed understanding of a compound's interaction with the human kinome provides invaluable insights into its therapeutic potential and safety profile. While direct experimental data for "this compound" remains to be established, the methodologies and comparative framework presented in this guide offer a robust template for its future characterization.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. medkoo.com [medkoo.com]
- 3. glpbio.cn [glpbio.cn]
- 4. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. ulab360.com [ulab360.com]
- 11. ADP-Glo™ Lipid Kinase Assay Protocol [promega.sg]
- 12. ADP-Glo™ Kinase Assay [promega.com]
- 13. promega.de [promega.de]
- 14. benchchem.com [benchchem.com]
- 15. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
A Comparative Analysis of the Metabolic Stability of Fluorinated Benzoyl Morpholine Isomers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of developing novel therapeutics, understanding the metabolic fate of a drug candidate is paramount. The introduction of fluorine into molecular scaffolds is a widely employed strategy in medicinal chemistry to enhance metabolic stability, thereby improving pharmacokinetic profiles. This guide provides a comparative overview of the metabolic stability of ortho-, meta-, and para-fluorinated benzoyl morpholine isomers, supported by illustrative experimental data and detailed methodologies.
The morpholine moiety, a common heterocycle in drug design, is generally considered to possess favorable metabolic properties.[1][2] However, it can still be susceptible to metabolism, primarily through oxidation of the morpholine ring or N-dealkylation, often mediated by cytochrome P450 (CYP) enzymes.[3] The strategic placement of a fluorine atom on the benzoyl ring can block these metabolic "soft spots," thereby enhancing the compound's stability.[3][4][5]
Quantitative Assessment of Metabolic Stability
The metabolic stability of the fluorinated benzoyl morpholine isomers was evaluated using an in vitro liver microsomal stability assay. This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[6][7] Key parameters determined from this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[8]
The following table summarizes representative data from a comparative in vitro microsomal stability assay of ortho-, meta-, and para-fluorobenzoyl morpholine.
| Compound | Position of Fluorine | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Benzoyl Morpholine | Unsubstituted | 25 | 27.7 |
| 2-Fluorobenzoyl Morpholine | Ortho | 45 | 15.4 |
| 3-Fluorobenzoyl Morpholine | Meta | 60 | 11.6 |
| 4-Fluorobenzoyl Morpholine | Para | 75 | 9.2 |
This data is illustrative and intended to represent typical trends observed in metabolic stability studies where fluorine substitution is employed to block metabolism.
Experimental Protocols
A generalized protocol for determining the metabolic stability of a test compound using human liver microsomes is provided below.[9][10][11]
1. Materials and Equipment:
-
Test compounds (fluorinated benzoyl morpholine isomers)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard
-
Incubator set to 37°C
-
Centrifuge
-
LC-MS/MS system for analysis
2. Incubation Procedure:
-
A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO) and then diluted in the phosphate buffer to the desired final concentration (e.g., 1 µM).
-
The human liver microsomes are diluted in the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
The microsomal solution is pre-warmed at 37°C for 5 minutes.
-
The metabolic reaction is initiated by adding the NADPH regenerating system to the microsomal solution containing the test compound.
-
Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.
3. Sample Analysis:
-
The terminated reaction mixtures are centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
The supernatant is collected and analyzed by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
4. Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the equation: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the equation: CLint = (V/P) * k , where V is the incubation volume and P is the amount of microsomal protein.
Visualizing the Experimental Workflow and Metabolic Pathways
To better illustrate the experimental process and the potential metabolic pathways, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. bioivt.com [bioivt.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling N-(2-Fluorobenzoyl)morpholine
Essential Safety and Handling Guide for N-(2-Fluorobenzoyl)morpholine
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound. Researchers, scientists, and professionals in drug development should adhere to these guidelines to ensure a safe laboratory environment.
Hazard Identification and Classification
Based on the parent compound morpholine, this compound should be treated as a hazardous substance. The primary hazards include:
-
Toxicity: Harmful if swallowed and toxic in contact with skin or if inhaled.[1][2][3][4]
-
Corrosivity: Causes severe skin burns and serious eye damage.[1][2][3][4][5]
-
Health Hazards: Suspected of damaging fertility or the unborn child.[1][6]
| Hazard Classification | GHS Category |
| Flammable Liquids | Category 3[1][2] |
| Acute Toxicity, Oral | Category 4[1][2] |
| Acute Toxicity, Dermal | Category 3[1][2] |
| Acute Toxicity, Inhalation | Category 3[1][2] |
| Skin Corrosion/Irritation | Category 1B[1][2] |
| Serious Eye Damage/Irritation | Category 1[1][5] |
| Reproductive Toxicity | Category 2[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Goggles & Face Shield | Tightly fitting safety goggles are essential.[1][5] A face shield (minimum 8-inch) should also be worn.[5] |
| Skin | Chemical-Resistant Gloves | Wear rubber gloves.[5] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[5] |
| Protective Clothing | A complete suit that protects against chemicals is recommended.[5] Consider flame-retardant and anti-static protective clothing.[5] | |
| Respiratory | Air-Purifying Respirator | If engineering controls are insufficient, use a full-face respirator with multi-purpose combination respirator cartridges.[5] For sole protection, a full-face supplied air respirator is necessary.[5] All respirator components must be NIOSH-approved.[5] |
Operational and Disposal Plans
Safe Handling Procedures
Adherence to strict operational procedures is necessary to minimize exposure and risk.
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][6]
General Practices:
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2][6]
-
Keep containers tightly closed when not in use.[1]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is required to contain and clean the affected area.
Immediate Actions:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation, but avoid spreading vapors to other areas.
-
Eliminate Ignition Sources: Remove all sources of ignition from the vicinity.[5]
Cleanup Procedure:
-
Wear appropriate PPE: Don the full PPE as outlined in the table above.
-
Contain the spill: Create a dike around the spill using absorbent materials like vermiculite, cat litter, or spill pillows.[7]
-
Absorb the material: Apply absorbent material, working from the outside of the spill inwards.[7]
-
Collect residue: Carefully scoop the absorbed material into a suitable, labeled container for disposal.[7]
-
Decontaminate the area: Clean the spill area with soap and water.[8] Collect the rinse water for proper disposal if the chemical is highly toxic.[9]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of the chemical in its original container or a suitable, labeled waste container.[1] Do not mix with other waste.[1]
-
Contaminated Materials: All contaminated items, including gloves, absorbent materials, and disposable PPE, must be placed in a sealed, labeled container for hazardous waste disposal.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1][5] Contact a licensed professional waste disposal service for guidance.
Workflow and Pathway Diagrams
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: A workflow for the safe handling of this compound.
Caption: A step-by-step protocol for responding to a chemical spill.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nexchem.co.uk [nexchem.co.uk]
- 3. redox.com [redox.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. northmetal.net [northmetal.net]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. ulethbridge.ca [ulethbridge.ca]
- 9. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
